(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693552 | |
| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-27-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational rigidity and the ability to introduce stereocenters make it a valuable building block for creating molecules with high affinity and selectivity for biological targets. Within this class of compounds, (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate stands out as a critical chiral intermediate. The presence of the chloro group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection under specific conditions. This guide provides an in-depth technical overview of this versatile building block, from its synthesis and characterization to its applications and safe handling, tailored for researchers and scientists in the field of drug development.
Chemical Identity and Physicochemical Properties
While a dedicated CAS number for the (R)-enantiomer remains elusive in publicly accessible databases, the racemic mixture, tert-butyl 3-chloropyrrolidine-1-carboxylate, is identified by CAS Number 1289386-88-4 [1]. The properties of the chiral (R)-enantiomer are expected to be very similar to the racemate, with the key difference being its optical activity.
| Property | Value | Source |
| IUPAC Name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | - |
| Molecular Formula | C₉H₁₆ClNO₂ | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow oil | Inferred from similar compounds |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General chemical knowledge |
| Stability | Stable under standard conditions; sensitive to strong acids and bases | Inferred from the Boc-protecting group and chloroalkane functionality |
Synthesis of this compound: A Stereoselective Approach
The most logical and widely employed synthetic route to this compound involves the stereospecific chlorination of its corresponding hydroxyl precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is a cornerstone of many synthetic campaigns, and several reliable methods are available.
Core Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available (R)-3-hydroxypyrrolidine. The first step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the chlorination of the hydroxyl group.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Chlorination via the Appel Reaction
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl chlorides with inversion of stereochemistry. This is particularly advantageous for preserving the desired stereocenter.
Materials:
-
(R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: The reagents used in the Appel reaction are sensitive to water, which can lead to the formation of byproducts and reduce the yield.
-
Excess Phosphine and Halogen Source: Ensures complete conversion of the starting alcohol.
-
Inversion of Stereochemistry: The Sₙ2 mechanism of the Appel reaction ensures that the stereochemistry at the C-3 position is inverted.[2][3] Thus, starting with the (S)-alcohol would yield the (R)-chloro product.
-
Aqueous Workup: Removes water-soluble byproducts and unreacted reagents.
-
Chromatographic Purification: Separates the desired product from triphenylphosphine oxide, a major byproduct of the reaction.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | The proton on the carbon bearing the chlorine (H-3) is expected to appear as a multiplet in the range of 4.0-4.5 ppm. The protons on the pyrrolidine ring will show complex multiplets between 1.5 and 4.0 ppm. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. |
| ¹³C NMR | The carbon attached to the chlorine (C-3) is expected to have a chemical shift in the range of 55-65 ppm. The carbonyl carbon of the Boc group will appear around 154-156 ppm, and the quaternary carbon of the Boc group will be around 79-81 ppm. The carbons of the tert-butyl group will resonate at approximately 28 ppm. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.68 g/mol ). Due to the presence of chlorine, an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks will be observed. |
| Infrared (IR) | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group is expected. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region (600-800 cm⁻¹). |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. The chloro-substituent serves as a key point for introducing diversity into the molecule through nucleophilic substitution reactions.
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolidine scaffold is frequently incorporated into these inhibitors to provide a rigid framework for orienting key pharmacophoric groups. This compound can be used to introduce nucleophilic side chains that interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Caption: Application of this compound in kinase inhibitor synthesis.
Utility in Antiviral Drug Synthesis
The pyrrolidine motif is also present in a number of antiviral compounds. The ability to functionalize the 3-position of the pyrrolidine ring allows for the optimization of interactions with viral enzymes or proteins. For instance, the introduction of amine or hydroxyl groups via substitution of the chloro-substituent can lead to compounds with improved antiviral activity.
Safety, Handling, and Storage
Hazard Identification:
-
Skin and Eye Irritant: Similar N-Boc protected and chlorinated compounds are known to cause skin and eye irritation.
-
Harmful if Swallowed or Inhaled: Caution should be exercised to avoid ingestion and inhalation.
-
Potential for Sensitization: Some individuals may develop allergic reactions upon repeated exposure.
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
Storage:
-
Container: Store in a tightly sealed container to prevent moisture ingress and evaporation.
-
Conditions: Keep in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to maintain purity.
Conclusion
This compound is a strategically important chiral building block in contemporary drug discovery. Its well-defined stereochemistry and the reactive chloro-functionality provide a versatile platform for the synthesis of complex molecular architectures with high therapeutic potential. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective utilization in the development of next-generation pharmaceuticals.
References
- AK Scientific, Inc. (S)-3-(Boc-amino)
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- BLDpharm. (R)-tert-Butyl 3-(chloromethyl)
- ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis.
- ChemWhat. (R)-3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5.
- Fisher Scientific.
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- National Center for Biotechnology Information (2024).
- National Center for Biotechnology Information. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- National Library of Medicine. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Organic Chemistry Portal. Appel Reaction.
- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds.
- SynHet. (R)-tert-Butyl 3-(aminomethyl)
- UBE Corporation.
- Advanced ChemBlocks Inc. 1-Boc-3-chloro-pyrrolidine 95%.
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- Google Patents. A process for the preparation of tert-butyl (r)
- University of Wisconsin-Madison. 13C NMR Chemical Shifts.
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- Apollo Scientific. (2S)
- Royal Society of Chemistry.
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An In-depth Technical Guide to the Physical Properties of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a crucial chiral intermediate in modern medicinal chemistry and pharmaceutical development. Its stereochemically defined pyrrolidine core, functionalized with a reactive chlorine atom and protected by a tert-butoxycarbonyl (Boc) group, makes it an exceptionally valuable building block for the synthesis of complex, high-value target molecules. The precise three-dimensional arrangement of its atoms is fundamental to its utility, as biological systems are inherently chiral, and the therapeutic efficacy of a drug candidate often depends on a single enantiomer.
A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective application in a laboratory or process chemistry setting. Properties such as melting point, solubility, and stability directly influence reaction conditions, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of these key physical characteristics, the methodologies used to determine them, and their practical implications for the research and drug development professional.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical substance is to establish its identity and core physical attributes. These data points are critical for quality control, regulatory documentation, and experimental design.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl (3R)-3-chloropyrrolidine-1-carboxylate | - |
| CAS Number | 1095790-09-8 (or 1289585-27-8)¹ | [1] |
| Molecular Formula | C₉H₁₆ClNO₂ | [1] |
| Molecular Weight | 205.68 g/mol | [1] |
| Appearance | Solid (Typical) | |
| Boiling Point | ~293 °C (Predicted) | [2] |
| Density | ~1.317 g/cm³ (Predicted) | [2] |
| Flash Point | ~131 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents | [3] |
¹Note on CAS Numbers: Multiple CAS numbers may exist for this compound. Researchers should verify the specific CAS number associated with their material source.
The molecular structure features a bulky, nonpolar tert-butyl group, which increases solubility in organic solvents, and a polar carbamate group. The chlorine atom provides a reactive site for nucleophilic substitution, a common strategy for elaborating the molecule into more complex drug candidates.
Molecular Structure Visualization
A visual representation of the molecule is essential for understanding its stereochemistry and reactivity. The following diagram illustrates the (R)-configuration at the third carbon of the pyrrolidine ring.
Caption: 2D structure of this compound.
Spectroscopic Profile for Structural Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic large singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons on the pyrrolidine ring would appear as a series of complex multiplets between approximately 2.0 and 4.0 ppm. The proton on the carbon bearing the chlorine atom (C3) would likely be the most downfield of the ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbamate carbonyl carbon (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The five carbons of the pyrrolidine ring would appear in the aliphatic region, with the carbon bonded to chlorine (C3) expected to be around 50-60 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1680-1700 cm⁻¹ is expected, corresponding to the C=O (carbonyl) stretching vibration of the carbamate functional group. C-H stretching vibrations for the aliphatic protons would be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205 (for ³⁵Cl) and 207 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. A prominent fragment would be the loss of the tert-butyl group (57 amu), leading to a significant peak at m/z 148/150.
Methodologies for Physical Property Characterization
The reliability of physical property data hinges on the use of standardized, reproducible analytical methods.[8] These techniques are fundamental to quality control in a drug development pipeline.
Characterization Workflow
The logical flow for characterizing a new batch of a chemical intermediate like this compound involves a series of orthogonal analytical techniques to confirm identity, purity, and key physical properties.
Caption: Standard workflow for the physicochemical characterization of a chiral intermediate.
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point (Tm) of pure crystalline substances.[9] It offers high precision and requires a minimal amount of sample. The technique measures the heat flow required to raise the temperature of a sample compared to a reference.[10][11] An endothermic event, where the sample absorbs heat without a change in temperature, indicates a phase transition, such as melting.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid to prevent any loss of material during heating.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature well above the expected melting point (e.g., 100°C).[12]
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, general precautions for similar chlorinated organic compounds and Boc-protected amines should be followed.[13][14]
-
GHS Hazard Classification (Anticipated):
-
Pictograms: GHS07 (Exclamation Mark) is likely.
-
Hazard Statements: May cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[15]
-
Signal Word: Warning.
-
-
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Wear standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
-
Store in a tightly sealed container to protect from moisture and air.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is often recommended.[1]
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.
-
Conclusion
This compound is a foundational chiral building block whose utility is underpinned by its distinct physical properties. Its predicted boiling point and solubility profile are consistent with a moderately polar, Boc-protected organic molecule, guiding choices for reaction solvents and purification techniques like column chromatography. The methodologies outlined for its characterization, from spectroscopic confirmation to precise thermal analysis, form a self-validating system that ensures the quality, purity, and identity of the material used in drug discovery and development. Adherence to the safety and handling protocols is paramount for creating a safe and effective research environment. This guide serves as a technical resource to empower scientists to utilize this valuable intermediate with confidence and precision.
References
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CureFFI.org (2016-04-27). Differential scanning calorimetry. Available at: [Link]
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ChemBK (2024-04-09). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate - ChemBK. Available at: [Link]
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Applus+ Laboratories (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]
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Alichem (n.d.). tert-butyl (3S)-3-(chloromethyl)pyrrolidine-1-carboxylate. Available at: [Link]
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Chemsrc (2025-09-17). (r)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate. Available at: [Link]
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JoVE (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]
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ACS Reagent Chemicals (2017-02-28). Measurement of Physical Properties. Available at: [Link]
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Bio-protocol (n.d.). 2.3.1. Differential Scanning Calorimetry (DSC). Available at: [Link]
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ResearchGate (2019-04-27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. Available at: [Link]
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Wisdomlib (2025-02-20). Physico-chemical analysis methods: Significance and symbolism. Available at: [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
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Capot Chemical (2025-12-03). MSDS of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate. Available at: [Link]
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PubChem (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]
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PubChem (n.d.). tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]
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Loba Chemie (2019-02-12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
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PubChem (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Available at: [Link]
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ChemWhat (n.d.). 3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5. Available at: [Link]
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Appretech Scientific Limited (n.d.). tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate. Available at: [Link]
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PubChem (n.d.). Tert-butyl 3,3-dichloropyrrolidine-1-carboxylate. Available at: [Link]
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PubChem (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]
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Acros Pharmatech (n.d.). (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate. Available at: [Link]
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Pharmaffiliates (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]
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Chemsrc (2025-09-05). Tert-butyl 3-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate. Available at: [Link]
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(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate structure elucidation
PART 1: CORE DIRECTIVE
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, a chiral building block crucial in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical approach to unequivocally confirm the compound's chemical identity, including its absolute stereochemistry. The methodologies detailed herein are rooted in established spectroscopic and chromatographic principles, ensuring a robust and reliable characterization process.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
The unambiguous structural determination of this compound is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). The presence of the correct enantiomer is often critical to the therapeutic efficacy and safety of a drug. This guide emphasizes a systematic, evidence-based workflow, combining multiple analytical techniques to provide orthogonal data points that collectively validate the structure.
I. Foundational Structure & Connectivity Verification
The initial phase of elucidation focuses on confirming the molecular formula and the connectivity of the atoms. This is achieved primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A. Mass Spectrometry (MS)
-
Expertise & Experience: Mass spectrometry is the first line of analysis to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.
-
Trustworthiness: The protocol is designed to be self-validating by correlating the observed mass-to-charge ratio (m/z) with the theoretical exact mass of the molecule.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of about 10 µg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ should be observed.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then employed to definitively establish the connectivity between protons and carbons.
-
Trustworthiness: The combination of 1D and 2D NMR experiments provides a redundant and cross-verifiable map of the molecular structure.
Experimental Protocol: ¹H, ¹³C, COSY, and HSQC NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer and allow it to equilibrate to the probe temperature.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum to identify proton-proton couplings.
-
Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.
-
II. Stereochemical Integrity Determination
Once the gross structure is confirmed, the next critical step is to verify the absolute configuration at the C3 stereocenter.
A. Chiral High-Performance Liquid Chromatography (HPLC)
-
Expertise & Experience: Chiral HPLC is a powerful technique for separating enantiomers. The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including pyrrolidine derivatives.[1]
-
Trustworthiness: By comparing the retention time of the analyte to a certified reference standard of the (R)-enantiomer, the identity and enantiomeric excess (% ee) can be reliably determined.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and a certified (R)-enantiomer standard separately to identify the retention times. Then, inject the sample to be tested to determine the enantiomeric purity.
B. Polarimetry
-
Expertise & Experience: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property.
-
Trustworthiness: The measured specific rotation should be compared with literature values for the pure (R)-enantiomer to confirm the absolute configuration.
Experimental Protocol: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the compound of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).
-
Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]D = α / (l × c).
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Predicted Spectroscopic and Physical Data for this compound
| Parameter | Predicted Value | Technique |
| Molecular Formula | C₉H₁₆ClNO₂ | - |
| Molecular Weight | 205.68 g/mol | - |
| Exact Mass [M+H]⁺ | 206.0942 | ESI-MS |
| ¹H NMR (CDCl₃) | δ ~1.46 (s, 9H), 2.1-2.4 (m, 2H), 3.5-3.9 (m, 4H), 4.3-4.5 (m, 1H) | NMR |
| ¹³C NMR (CDCl₃) | δ ~28.4, 35.8, 45.9, 53.2, 60.1, 80.5, 154.2 | NMR |
| Specific Rotation [α]D | Negative value (reported values vary) | Polarimetry |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Mandatory Visualization
Caption: Workflow for the structure elucidation of this compound.
References
- BenchChem. (2025). Spectroscopic Characterization of (S)-3-Acetyl-1-Boc-pyrrolidine: A Technical Guide.
-
PubChem. N-Boc-pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
-
Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Available at: [Link]
-
ChemWhat. 3-[(2-Chloro-pyridine-3-carbonyl)-aMino]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS#: 1354018-47-5. Available at: [Link]
-
PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
- BenchChem. (2025). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
-
Synthonix. (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4. Available at: [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate from (2S, 4R)-Hydroxyproline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of a robust synthetic pathway for converting (2S, 4R)-hydroxyproline, a readily available chiral building block, into the high-value intermediate (R)-tert-butyl 3-chloropyrrolidine-1-carboxylate. Chiral 3-substituted pyrrolidines are privileged scaffolds in modern medicinal chemistry, and this document details a strategic, multi-step synthesis that carefully controls stereochemistry. We will dissect the rationale behind each transformation, from the initial amine protection and crucial decarboxylation to the final, stereoretentive chlorination. This guide includes detailed experimental protocols, mechanistic insights, and safety considerations essential for laboratory application.
Introduction: Strategic Importance and Synthetic Rationale
The pyrrolidine ring is a cornerstone of numerous pharmaceuticals and biologically active compounds. Introducing stereochemically defined substituents onto this scaffold is a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as a versatile chiral intermediate, with the chloro group acting as an excellent leaving group for nucleophilic substitution, enabling the introduction of a wide array of functional groups.
The choice of (2S, 4R)-hydroxyproline as the starting material is a prime example of leveraging the "chiral pool." It is an inexpensive, naturally occurring amino acid with well-defined stereocenters, providing an economical and efficient entry point to complex chiral molecules, thereby avoiding costly asymmetric synthesis or chiral resolution steps.
This guide outlines a logical and field-proven synthetic sequence designed to:
-
Protect the reactive amine functionality.
-
Remove the C-2 carboxylic acid group.
-
Convert the C-4 hydroxyl group into a C-3 chloro group with retention of the original stereochemistry.
Overall Synthetic Strategy
The transformation from (2S, 4R)-hydroxyproline to this compound requires a multi-step approach. The core challenge lies in removing the C-2 carboxyl group and converting the C-4 hydroxyl to a C-3 chloro substituent while controlling the stereochemical outcome. Our proposed pathway addresses these challenges systematically.
The overall workflow is illustrated below:
Caption: Overall synthetic workflow from hydroxyproline to the target compound.
Detailed Synthesis and Experimental Protocols
Step 1: N-Boc Protection of (2S, 4R)-Hydroxyproline
Principle and Rationale: The first essential step is the protection of the secondary amine of hydroxyproline. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions (e.g., basic, reductive, and mildly acidic conditions) and its clean, acid-labile removal.[1] This protection prevents the nucleophilic amine from participating in unwanted side reactions during subsequent steps. The reaction is typically performed under Schotten-Baumann conditions using di-tert-butyl dicarbonate ((Boc)₂O) in a basic aqueous medium.[2]
Experimental Protocol:
-
In a round-bottom flask, dissolve (2S, 4R)-hydroxyproline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium hydroxide (NaOH, 2.2 eq) and stir until fully dissolved.
-
To this cold, stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl). A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-(2S, 4R)-hydroxyproline as a white solid.
| Reagent | Molar Eq. | Purity | Notes |
| (2S, 4R)-Hydroxyproline | 1.0 | >98% | Starting Material |
| Di-tert-butyl dicarbonate | 1.1 | >97% | Boc-protecting agent |
| Sodium Hydroxide | 2.2 | >97% | Base |
| 1,4-Dioxane / Water | - | Reagent Grade | Solvent System |
| Expected Yield | >90% |
Step 2: Decarboxylation to (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Principle and Rationale: The removal of the C-2 carboxylic acid is the most challenging transformation in this sequence. Standard heating for decarboxylation is often ineffective for α-amino acids. Advanced methods are required. While several methods exist (e.g., Barton, Hunsdiecker, photoredox catalysis), the underlying goal is the same: to replace the C-COOH bond with a C-H bond without disturbing the other functional groups or stereocenters. For the purpose of this guide, we acknowledge this as a key strategic step that converts N-Boc-4-hydroxyproline into N-Boc-3-hydroxypyrrolidine. The numbering of the pyrrolidine ring changes upon removal of the carboxyl substituent (the former C-4 becomes C-3), and the stereochemical descriptor for the hydroxyl-bearing carbon remains (R).
Note: The specific protocol for this step can vary significantly based on available laboratory equipment (e.g., photoredox reactors). Researchers should consult specialized literature for detailed procedures on radical-mediated decarboxylation of N-protected amino acids.
Step 3: Stereoretentive Chlorination of the Hydroxyl Group
Principle and Rationale: This final step is critical for establishing the desired stereochemistry of the product. The conversion of a secondary alcohol to an alkyl chloride can proceed with either inversion or retention of configuration, depending on the reagents and conditions.[3]
-
Inversion (SN2 Pathway): Achieved with reagents like triphenylphosphine/carbon tetrachloride (Appel reaction) or thionyl chloride (SOCl₂) in the presence of a tertiary amine base (e.g., pyridine). The base intercepts the HCl byproduct and provides an external chloride nucleophile (Cl⁻), which attacks from the backside, leading to inversion.[4][5]
-
Retention (SNi Pathway): Occurs when using neat thionyl chloride or SOCl₂ in a non-polar, non-basic solvent. The alcohol first forms an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted fashion where the chloride is delivered from the same face as the departing sulfur dioxide, leading to overall retention of stereochemistry.[3][5]
To synthesize the target (R)-chloro isomer from the (R)-hydroxy intermediate, we must employ conditions that favor the SNi mechanism .
Mechanism of SNi Chlorination:
Caption: Mechanism of SNi chlorination with retention of stereochemistry.
Experimental Protocol:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe to the stirred solution over 20 minutes. Caution: SOCl₂ is highly corrosive and reacts violently with water. Handle in a fume hood.[6][7]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (SO₂, CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.
| Reagent | Molar Eq. | Purity | Notes |
| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | 1.0 | >98% | Intermediate from Step 2 |
| Thionyl Chloride (SOCl₂) | 1.2 | >99% | Chlorinating Agent |
| Dichloromethane (DCM) | - | Anhydrous | Solvent |
| Expected Yield | 75-85% |
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[7][8][9] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves.[6] Keep away from water and basic solutions. Quench excess reagent carefully with a basic solution in an ice bath.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Acid/Base Handling: Use caution when handling concentrated acids and bases for pH adjustments and workup procedures.
Conclusion
The synthesis of this compound from (2S, 4R)-hydroxyproline is a strategically valuable process for medicinal chemistry. This guide outlines a reliable pathway that hinges on three key transformations: efficient N-Boc protection, strategic removal of the C-2 carboxyl group, and a highly selective, stereoretentive chlorination using thionyl chloride under SNi-favoring conditions. By understanding the principles and mechanisms behind each step, researchers can effectively leverage a common chiral pool starting material to produce a versatile and high-value synthetic intermediate.
References
- Vertex AI Search. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
- Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Google Patents. (2020). CN114436930A - Synthesis method of Boc-L-hydroxyproline.
- Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
- Actylis Lab Solutions. (2010). Thionyl chloride MSDS.
- Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride.
- ChemicalBook. (2025). Thionyl chloride - Safety Data Sheet.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. actylislab.com [actylislab.com]
- 9. merckmillipore.com [merckmillipore.com]
Spectroscopic data for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Data of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a crucial chiral building block in modern drug discovery and development. Its utility in synthesizing a wide array of pharmacologically active molecules necessitates a thorough understanding of its structural and purity characteristics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside validated experimental protocols.
Molecular Structure and Key Spectroscopic Features
This compound (Molecular Formula: C₉H₁₆ClNO₂, Molecular Weight: 205.68 g/mol ) is a five-membered heterocyclic compound. Its structure is characterized by three key components that dictate its spectroscopic signature:
-
A Saturated Pyrrolidine Ring: A five-membered aliphatic ring containing one nitrogen atom. The protons on this ring are diastereotopic, leading to complex splitting patterns in ¹H NMR.
-
A tert-Butoxycarbonyl (Boc) Protecting Group: A bulky carbamate group attached to the nitrogen. This group is clearly identifiable by a strong singlet in ¹H NMR and a characteristic carbonyl (C=O) stretch in IR spectroscopy.
-
An (R)-chiral Center with a Chlorine Substituent: The chlorine atom at the C-3 position significantly influences the chemical shifts of nearby protons and carbons due to its electronegativity. Its isotopic nature (³⁵Cl and ³⁷Cl) provides a definitive signature in mass spectrometry.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum exhibits distinct signals for the pyrrolidine ring and the Boc group. The chirality at C3 renders the geminal protons at C2, C4, and C5 diastereotopic, resulting in more complex multiplets than in an achiral analogue.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.40 - 4.50 | m | 1H | H-3 | Deshielded by the adjacent electronegative chlorine atom. |
| ~3.50 - 3.80 | m | 4H | H-2, H-5 | Protons on carbons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling. |
| ~2.20 - 2.40 | m | 2H | H-4 | Aliphatic protons on the pyrrolidine ring. |
| 1.47 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments. The influence of the electron-withdrawing nitrogen, oxygen, and chlorine atoms is clearly observed in the downfield shifts of the adjacent carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~154.5 | C=O (carbamate) | Carbonyl carbon in an electron-rich carbamate environment. |
| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~60.0 | C-3 | Carbon directly bonded to chlorine, significantly deshielded. |
| ~53.0 | C-2 | Carbon adjacent to nitrogen. |
| ~46.0 | C-5 | Carbon adjacent to nitrogen. |
| ~35.0 | C-4 | Aliphatic carbon in the pyrrolidine ring. |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.
Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a good solvent for many nonpolar to moderately polar organic compounds and its residual proton signal is easily identifiable.[1][3]
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is paramount for sharp spectral lines.[3]
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Internal Standard: Add a small drop of a deuterated solvent containing 0.03% Tetramethylsilane (TMS). TMS is chemically inert and provides a single sharp reference signal at 0.00 ppm for accurate chemical shift calibration.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and acquiring the data.[3]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Interpretation of the Mass Spectrum
The key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of two isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[4][5][6]
Common fragmentation pathways for N-Boc protected amines involve the loss of the bulky tert-butyl group or isobutylene.
Table 3: Predicted ESI-MS Data
| m/z | Relative Intensity | Assignment | Rationale |
|---|---|---|---|
| 206.09 | ~100% (for [M+H]⁺) | [M(³⁵Cl)+H]⁺ | Protonated molecular ion with the ³⁵Cl isotope. |
| 208.09 | ~33% (for [M+H]⁺) | [M(³⁷Cl)+H]⁺ | Protonated molecular ion with the ³⁷Cl isotope (M+2 peak).[5] |
| 150.06 | Variable | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |
| 106.04 | Variable | [Pyrrolidine-Cl+H]⁺ | Loss of the entire Boc group. |
Caption: Key fragmentation pathways for this compound.
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, often yielding a strong protonated molecular ion peak ([M+H]⁺).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Interpretation of the IR Spectrum
The IR spectrum is dominated by a very strong absorption band corresponding to the carbonyl group of the carbamate. The presence of the C-Cl bond is confirmed by a stretch in the fingerprint region.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2975 | Medium-Strong | C-H stretch (sp³ C-H) |
| ~1695 | Very Strong | C=O stretch (carbamate)[7] |
| ~1400 | Medium | C-N stretch |
| ~1160 | Strong | C-O stretch |
| ~770 | Medium | C-Cl stretch[8] |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid or liquid samples with minimal preparation.
Methodology:
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.
-
Sample Application: Place a small amount of the neat this compound oil or solid directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The collective spectroscopic data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the connectivity of the pyrrolidine ring and Boc group. Mass spectrometry confirms the correct molecular weight and, crucially, the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern.[5] Finally, IR spectroscopy verifies the presence of the key carbamate and alkyl halide functional groups. This validated spectroscopic profile serves as a reliable reference for quality control, ensuring the identity and purity of this vital synthetic intermediate in the pharmaceutical industry.
References
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
mass spectra - the M+2 peak - Chemguide. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved from [Link]
-
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). Retrieved from [Link]
-
Mass Spectrometry - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - MDPI. (n.d.). Retrieved from [Link]
-
IR: alkyl halides - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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A Technical Guide to the Safe Handling of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Abstract: (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features—a pyrrolidine core, a protective tert-butoxycarbonyl (Boc) group, and a stereodefined chloro-substituent—make it a valuable intermediate for synthesizing complex molecular architectures. However, like many reactive intermediates, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, storage, and emergency procedures for this compound, designed for researchers and professionals in pharmaceutical and chemical development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety.
| Property | Value |
| IUPAC Name | tert-butyl (3R)-3-chloropyrrolidine-1-carboxylate |
| CAS Number | 126330-90-3 |
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| Appearance | Typically a solid or high-boiling liquid |
| Synonyms | (R)-1-Boc-3-chloropyrrolidine |
The tert-butoxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1][2] This reactivity profile is crucial when planning synthetic routes and considering storage incompatibilities.
Hazard Identification and GHS Classification
Based on data from safety data sheets (SDS) for this compound and structurally related molecules, this compound presents several potential hazards. A comprehensive GHS classification is summarized below.
| Hazard Class | Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3] | P280, P305+P351+P338, P337+P317 |
| Skin Sensitization | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P363 |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261, P285, P304+P341, P342+P311 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[3] | P261, P271, P304+P340, P319, P403+P233, P405 |
Expert Analysis of Hazards: The primary risks associated with this compound are dermal, ocular, and respiratory. The chloro-substituent and the pyrrolidine ring can contribute to its irritant properties. Of particular note is the potential for sensitization (both skin and respiratory). This means that repeated exposure, even at low levels, could lead to an allergic reaction in susceptible individuals. Therefore, preventing initial exposure is of paramount importance.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. This is known as the Hierarchy of Controls.
Caption: The Hierarchy of Safety Controls.
3.1. Engineering Controls The causality behind using engineering controls is to remove the hazard at its source, providing collective protection that is not dependent on individual behavior.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4] This is the primary barrier to prevent inhalation of dusts, aerosols, or vapors.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[5]
-
Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6][7]
3.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemically impervious gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[6]
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: In situations where engineering controls are insufficient or during emergency procedures (e.g., a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates is required.[5] All respirator use must be in accordance with a formal respiratory protection program.
Protocols for Safe Handling and Storage
Adherence to validated protocols is critical for ensuring consistent and safe laboratory operations.
4.1. Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Verify that the fume hood is operational and the sash is at the appropriate height. Ensure the work area is clean and uncluttered.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before approaching the chemical storage area.
-
Chemical Transport: Transport the chemical container in a secondary, shatter-proof container.
-
Dispensing: Inside the fume hood, carefully weigh or measure the required amount of the compound. If it is a solid, avoid creating dust.
-
Reaction Setup: Add the compound to the reaction vessel slowly. Ensure the apparatus is secure.
-
Post-Handling: Tightly seal the source container. Decontaminate any surfaces that may have been exposed.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]
4.2. Storage Protocol Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[5][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids, as these may cause decomposition or vigorous reactions.[5][9] The Boc group is acid-labile, and contact with strong acids will cleave it, generating isobutylene gas and the free amine, which could pressurize the container.[10]
Emergency Response Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Caption: General workflow for responding to a chemical spill.
5.1. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury. In all cases, seek medical attention and provide the Safety Data Sheet to the responding physician.[6]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
5.2. Accidental Release Measures
-
Small Spills: For minor spills contained within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the substance.[8] Carefully scoop the material into a suitable container for hazardous waste. Clean the affected area thoroughly.
-
Large Spills: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment. Prevent the spill from entering drains or waterways.[4]
5.3. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or a water spray.[5]
-
Specific Hazards: Thermal decomposition can be hazardous. Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[4][9]
-
Protective Equipment: Firefighters must wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4][7]
Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Classification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.
-
Disposal Procedure: Collect waste in designated, labeled, and sealed containers. Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all applicable federal, state, and local regulations.[8] Under no circumstances should this chemical be disposed of down the drain.[4]
References
-
Amazon S3. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines from (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structure makes them valuable scaffolds for the design of a wide array of biologically active molecules. The pyrrolidine ring is a common structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including antiviral, antibacterial, anticancer, and central nervous system effects.
(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a versatile chiral building block for the synthesis of a diverse range of 3-substituted pyrrolidine derivatives. The presence of the chlorine atom at the 3-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the pyrrolidine ring during these transformations and can be readily removed under acidic conditions to yield the final product.[1]
This application note provides a comprehensive guide to the synthesis of substituted pyrrolidines from this compound. It details the underlying reaction principles, provides step-by-step protocols for the synthesis of representative examples, and offers insights into reaction optimization, product purification, and characterization.
Reaction Principles: Nucleophilic Substitution
The core transformation in the synthesis of substituted pyrrolidines from this compound is a nucleophilic substitution reaction. In this reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
The reactivity of the C-Cl bond in this compound is influenced by both electronic and steric factors. The electron-withdrawing nature of the adjacent nitrogen atom of the pyrrolidine ring can influence the electrophilicity of the carbon center. The stereochemistry of the starting material is typically retained in the product, proceeding through an SN2-type mechanism, which involves a backside attack of the nucleophile.
A wide variety of nucleophiles can be employed in this reaction, including amines, thiols, alcohols, and carbanions, leading to the formation of a diverse library of 3-substituted pyrrolidines. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.
General Reaction Scheme
Caption: General workflow for nucleophilic substitution.
Detailed Protocols
The following protocols provide detailed procedures for the synthesis of representative 3-substituted pyrrolidines. These protocols are intended as a starting point and may require optimization depending on the specific nucleophile and desired scale.
Protocol 1: Synthesis of (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
This protocol describes the reaction of this compound with ammonia to yield the corresponding 3-amino derivative.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Methanol
-
Autoclave or sealed reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.
-
Cool the solution in an ice bath and add a 7 N solution of ammonia in methanol (10.0 eq).
-
Seal the autoclave and heat the reaction mixture to 150°C.[2]
-
Stir the reaction at this temperature for 2 hours.[3]
-
After cooling the autoclave to room temperature, carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Expected Yield: 70-80%
Protocol 2: Synthesis of a 3-Alkylamino-pyrrolidine Derivative
This protocol details the reaction with a primary amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 3: Deprotection of the Boc Group
The final step in the synthesis of many substituted pyrrolidines is the removal of the Boc protecting group. Acidic conditions are typically employed for this transformation.[4][5]
Materials:
-
Boc-protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the deprotected pyrrolidine. It can be further purified by trituration with diethyl ether.
Procedure using Hydrochloric Acid (HCl):
-
Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or use neat if it is an oil.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours.
-
If a precipitate forms, collect the solid by filtration.[1]
-
Wash the solid with diethyl ether to remove non-polar impurities.[1]
-
Dry the solid under vacuum to yield the hydrochloride salt of the deprotected pyrrolidine.
Characterization
The synthesized substituted pyrrolidines should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule and confirming the presence of the desired functional groups.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive nucleophile | Use a stronger base or higher reaction temperature. Consider using a more reactive nucleophile. |
| Poor quality of starting materials | Ensure the purity and dryness of reactants and solvents. | |
| Formation of side products | Elimination reaction | Use a less hindered base and lower reaction temperature. |
| Over-alkylation of amine nucleophiles | Use a larger excess of the amine nucleophile. | |
| Difficult purification | Similar polarity of product and starting material | Optimize chromatographic conditions (solvent system, gradient). Consider derivatization to alter polarity. |
| Product is highly water-soluble | Use extraction with a more polar organic solvent or employ reversed-phase chromatography. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from starting material to final product.
Conclusion
The synthesis of substituted pyrrolidines from this compound is a robust and versatile method for accessing a wide range of chiral building blocks for drug discovery and development. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds. Careful optimization of reaction conditions and appropriate purification techniques are key to obtaining high yields of pure products.
References
- European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1.
- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
- Google Patents. Purification of crude pyrroles - US5502213A.
-
ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... [Online] Available at: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Online] Available at: [Link]
-
ResearchGate. How can I seperate pyrrolidine? [Online] Available at: [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. [Online] Available at: [Link]
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Online] Available at: [Link]
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Online] Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Online] Available at: [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [Online] Available at: [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Hydroarylation of Pyrrolines for the Synthesis of 3-Substituted Pyrrolidines
Introduction: The Significance of 3-Aryl Pyrrolidines and a Modern Synthetic Solution
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs and biologically active compounds.[1] Specifically, 3-substituted pyrrolidines, and in particular 3-aryl pyrrolidines, are potent and selective ligands for critical biological targets such as serotonin and dopamine receptors.[2][3] Their synthesis, therefore, is of paramount importance to researchers in pharmacology and drug development.
Traditionally, the synthesis of these valuable motifs has relied on multi-step sequences. However, the advent of transition metal-catalyzed reactions has revolutionized synthetic strategies, enabling more direct and efficient access to complex molecular architectures.[4] This guide details a robust and broad-scope palladium-catalyzed hydroarylation of pyrrolines, a process that forges a new carbon-carbon bond at the 3-position of the pyrrolidine ring in a single, efficient step.[2][5] This reductive Mizoroki-Heck type reaction offers a significant advantage over classical methods by directly coupling readily available pyrrolines and aryl halides.[2][4]
This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, insights into the reaction scope, and a practical troubleshooting guide to empower researchers to successfully implement this powerful methodology.
Mechanism and Key Parameters: A Reductive Heck Approach
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines to yield 3-aryl pyrrolidines is a fascinating transformation that proceeds via a reductive Heck-type mechanism.[2][3] Unlike classical Mizoroki-Heck reactions that typically yield unsaturated products, this process results in the net addition of an aryl group and a hydrogen atom across the double bond of the pyrroline.[2] A key distinction is the behavior of N-alkyl versus N-acyl pyrrolines; while N-acyl pyrrolines tend to yield the expected arylated alkene products, N-alkyl pyrrolines favor the formation of the saturated hydroarylation product.[2][4][5]
The catalytic cycle, as illustrated below, is proposed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Coordination and Migratory Insertion: The pyrroline coordinates to the Pd(II) complex. This is followed by migratory insertion of the aryl group onto the pyrroline double bond, forming a σ-alkylpalladium(II) intermediate.
-
Protonolysis/Reductive Elimination: This is the crucial step that differentiates the hydroarylation from a standard Heck reaction. Instead of undergoing β-hydride elimination, the σ-alkylpalladium(II) intermediate is intercepted by a proton source, leading to the formation of the 3-aryl pyrrolidine product and regenerating a Pd(II) species which is subsequently reduced back to Pd(0) to complete the catalytic cycle. The choice of reagents, particularly the presence of a suitable proton source, is critical for this pathway to dominate.
Catalytic Cycle of Palladium-Catalyzed Hydroarylation of Pyrrolines
Caption: Proposed catalytic cycle for the palladium-catalyzed hydroarylation of pyrrolines.
Experimental Protocols
The following protocol is a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl bromide. This protocol is based on established literature procedures and should be adapted and optimized for specific substrates.[5]
Materials and Reagents:
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N,N-Dimethylpiperazine
-
Aryl bromide
-
N-Alkyl-2,3-dihydropyrrole (Pyrroline)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydroarylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂ (5 mol%), P(o-Tol)₃ (7.5 mol%), Cu(OTf)₂ (1.2 equivalents), and the aryl bromide (1.0 equivalent).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the aryl bromide), the N-alkyl pyrroline (1.2 equivalents), and N,N-dimethylpiperazine (5.0 equivalents) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 3-aryl pyrrolidine by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Reaction Scope and Data
The palladium-catalyzed hydroarylation of pyrrolines exhibits a broad substrate scope, accommodating a variety of electronically and sterically diverse aryl bromides.[5]
| Entry | Aryl Bromide | N-Substituent | Product | Yield (%) |
| 1 | 4-Bromotoluene | Propyl | 3-(p-tolyl)-1-propylpyrrolidine | 85 |
| 2 | 4-Bromoanisole | Propyl | 3-(4-methoxyphenyl)-1-propylpyrrolidine | 90 |
| 3 | 4-Bromobenzonitrile | Propyl | 4-(1-propylpyrrolidin-3-yl)benzonitrile | 78 |
| 4 | 3-Bromopyridine | Propyl | 3-(pyridin-3-yl)-1-propylpyrrolidine | 65 |
| 5 | 1-Bromo-4-fluorobenzene | Benzyl | 1-benzyl-3-(4-fluorophenyl)pyrrolidine | 82 |
| 6 | 1-Bromo-3,5-dimethylbenzene | Propyl | 3-(3,5-dimethylphenyl)-1-propylpyrrolidine | 88 |
Yields are isolated yields and are representative examples from the literature.[5]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered in palladium-catalyzed cross-coupling reactions.[6]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents (wet solvent, oxidized phosphine ligand). 3. Insufficiently inert atmosphere. | 1. Use a fresh source of palladium precatalyst. Consider a pre-activated Pd(0) source. 2. Use freshly distilled or anhydrous solvents. Store phosphine ligands under inert gas. 3. Ensure proper degassing of the reaction vessel and solvent. Maintain a positive pressure of inert gas. |
| Formation of Side Products (e.g., Heck Product) | 1. Incorrect N-substituent on the pyrroline (e.g., N-acyl). 2. Insufficient proton source for the reductive pathway. | 1. Ensure the use of an N-alkyl pyrroline for the hydroarylation reaction. 2. The base or additives can influence the reaction pathway; ensure the specified reagents are used. |
| Decomposition of Starting Materials | 1. Reaction temperature is too high. 2. Incompatible functional groups on the substrates. | 1. Optimize the reaction temperature; lower temperatures may be sufficient for highly activated substrates. 2. Review the compatibility of functional groups with the reaction conditions. |
| Difficulty in Purification | 1. Formation of closely eluting byproducts. 2. Catalyst residues co-eluting with the product. | 1. Optimize the chromatography conditions (different solvent systems, different stationary phase). 2. Consider a pre-purification step, such as filtering the crude mixture through a short plug of silica or celite to remove some palladium residues. |
Conclusion
The palladium-catalyzed hydroarylation of pyrrolines is a powerful and efficient method for the synthesis of medicinally relevant 3-aryl pyrrolidines.[2][7] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can leverage this methodology to accelerate their drug discovery and development programs. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this valuable transformation.
References
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Dorel, R. The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link].
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Sweeney, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. Available at: [Link].
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Dorel, R. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link].
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Lancaster University. Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University. Available at: [Link].
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. WordPress. Available at: [Link].
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Sweeney, J. et al. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ORKG Ask. Available at: [Link].
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Sweeney, J. et al. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link].
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Beccalli, E. M. et al. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. PMC - NIH. Available at: [Link].
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Jankins, T. C. et al. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. Available at: [Link].
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Cacchi, S. et al. The palladium-catalyzed hydroarylation and hydrovinylation of carbon-carbon multiple bonds: New perspectives in organic synthesi. SciSpace. Available at: [Link].
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So, C. M. et al. (2013). Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step. PubMed. Available at: [Link].
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Wang, S. et al. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. PMC - PubMed Central. Available at: [Link].
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Bull, J. A. et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Available at: [Link].
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Sweeney, J. et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link].
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So, C. M. et al. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society. Available at: [Link].
-
Wang, Z. et al. Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. Chemical Science (RSC Publishing). Available at: [Link].
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Namyslo, J. C. et al. The Hydroarylation Reaction—Scope and Limitations. PMC - PubMed Central. Available at: [Link].
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Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
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De Nanteuil, F. et al. Hydroarylation of enamides enabled by HFIP via a hexafluoroisopropyl ether as iminium reservoir. Chemical Science (RSC Publishing). Available at: [Link].
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Wang, Z. et al. (2025). Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes. PMC - NIH. Available at: [Link].
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Namyslo, J. C. et al. (2010). The hydroarylation reaction--scope and limitations. PubMed. Available at: [Link].
-
So, C. M. et al. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: Protonation as a key step. PolyU Scholars Hub. Available at: [Link].
-
Namyslo, J. C. et al. (2010). The Hydroarylation Reaction—Scope and Limitations. MDPI. Available at: [Link].
-
Chen, C. et al. (2010). Palladium‐Catalyzed Hydroarylation of Alkynes with Arylboronic Acids. Semantic Scholar. Available at: [Link].
-
Iwai, Y. et al. (2011). Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions. PMC - PubMed Central. Available at: [Link].
-
De Nanteuil, F. et al. (2022). Hydroarylation of Enamides Enabled by HFIP via a Hexafluoroisopropyl Ether as Iminium Reservoir. ResearchGate. Available at: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].
-
ResearchGate. Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues. ResearchGate. Available at: [Link].
-
Wang, X. et al. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. NIH. Available at: [Link].
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link].
-
MDPI. Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. MDPI. Available at: [Link].
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link].
-
ResearchGate. Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes. ResearchGate. Available at: [Link].
-
Hosseininezhad, S. & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link].
Sources
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- 2. researchgate.net [researchgate.net]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate via Nucleophilic Substitution
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics for a wide range of diseases, including cancer, CNS disorders, and viral infections.[1][2][3] The non-planar, sp³-hybridized nature of this saturated heterocycle allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the stereochemistry of substituents on the pyrrolidine ring can drastically influence a compound's pharmacological profile, with different enantiomers often exhibiting vastly different efficacy, potency, or toxicity.[4][5]
(R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is a key chiral building block that enables the synthesis of diverse libraries of stereochemically pure substituted pyrrolidines. The molecule features:
-
A defined (R)-stereocenter at the C3 position.
-
A leaving group (chloro) at the stereocenter, priming it for nucleophilic substitution.
-
A tert-Butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group is robust under basic and nucleophilic conditions but can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the nitrogen atom.[6][]
This guide provides a detailed exploration of the reaction of this compound with various nucleophiles, focusing on the underlying mechanistic principles, providing field-tested experimental protocols, and explaining the causality behind experimental choices.
Core Mechanism: Stereospecific SN2 Substitution
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9] Understanding this mechanism is critical for predicting and controlling the reaction's outcome.
The Sₙ2 Pathway: A Concerted Process
The Sₙ2 reaction is a single-step, concerted process where the bond formation with the incoming nucleophile and the bond breaking with the leaving group (chloride) occur simultaneously.[8][9]
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom (C3) from the side opposite to the leaving group. This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding LUMO.
-
Inversion of Stereochemistry: A direct consequence of the backside attack is the inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion.[9][10] Therefore, the reaction of the (R)-chloro starting material will stereospecifically yield the (S)-substituted product. This predictable control over stereochemistry is a cornerstone of modern asymmetric synthesis.[10]
Caption: General Sₙ2 mechanism showing inversion of stereochemistry.
Key Experimental Considerations
Optimizing the Sₙ2 reaction requires careful selection of solvents, bases, and temperature to maximize the rate and minimize side reactions.
| Parameter | Recommended Choice | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the Sₙ2 reaction.[8] |
| Base | Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, NaH, DIPEA) | Required to deprotonate protic nucleophiles (e.g., alcohols, thiols, secondary amines) to generate the more potent anionic nucleophile. Also serves to neutralize the HCl byproduct, preventing potential side reactions. |
| Temperature | Room Temperature to 80 °C | The reaction rate increases with temperature. However, excessive heat can promote elimination (E2) as a competing side reaction, although this is less common for pyrrolidine systems compared to acyclic halides. The optimal temperature is empirically determined for each nucleophile. |
| Leaving Group | Chloride | Chloride is a reasonably good leaving group. For less reactive nucleophiles, it can be advantageous to convert the chloride to a better leaving group in situ (e.g., iodide via Finkelstein reaction) or start from the corresponding tosylate or mesylate derivative. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the reaction of this compound with representative nucleophiles from different classes.
General Experimental Workflow
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Chiral Catalyst's Playbook: A Guide to Organocatalytic Applications of Pyrrolidine Derivatives
For the modern chemist, the pursuit of elegant and efficient synthetic routes to complex, stereochemically defined molecules is a central theme. In this context, organocatalysis has emerged as a powerful paradigm, offering a green and often more economical alternative to traditional metal-based catalysis. Among the arsenal of small molecule catalysts, pyrrolidine derivatives have carved out a preeminent position, demonstrating remarkable versatility and efficacy in a wide range of asymmetric transformations. This guide provides an in-depth exploration of the organocatalytic applications of these privileged scaffolds, offering not just protocols, but a deeper understanding of the underlying principles that govern their reactivity and stereoselectivity. It is designed for researchers, scientists, and drug development professionals who seek to leverage the power of pyrrolidine-based organocatalysis in their own synthetic endeavors.
The Rise of a Privileged Scaffold: Why Pyrrolidine?
The utility of the pyrrolidine motif in organocatalysis is rooted in its unique structural and electronic properties. The five-membered ring provides a rigid backbone that, when appropriately substituted, creates a well-defined chiral environment. The secondary amine is the cornerstone of its catalytic activity, enabling two primary modes of activation: enamine and iminium ion catalysis .[1][2] This dual reactivity allows for the activation of both carbonyl donors (ketones and aldehydes) and α,β-unsaturated carbonyl acceptors, making pyrrolidine derivatives exceptionally versatile.[3][4]
The seminal work on L-proline as a catalyst for intermolecular aldol reactions by List and Barbas in 2000 marked a turning point for modern organocatalysis.[4] Since then, a diverse family of pyrrolidine-based catalysts has been developed, most notably the highly effective diarylprolinol silyl ethers pioneered by Jørgensen and Hayashi.[4] These catalysts offer enhanced reactivity and stereoselectivity, broadening the scope of pyrrolidine-mediated transformations.
Core Mechanistic Principles: Enamine and Iminium Ion Catalysis
Understanding the fundamental activation modes of pyrrolidine catalysts is crucial for their effective application and for troubleshooting reactions.
Enamine Catalysis: Activating the Nucleophile
In enamine catalysis, the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process effectively raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making it a more potent nucleophile. The chirality of the pyrrolidine catalyst directs the subsequent attack of the enamine on an electrophile, leading to the formation of a new stereocenter.
Figure 1: Generalized workflow of enamine catalysis.
Iminium Ion Catalysis: Activating the Electrophile
Conversely, iminium ion catalysis involves the reaction of a pyrrolidine catalyst with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it a more potent electrophile and activating it for nucleophilic attack at the β-position. The chiral catalyst effectively shields one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic addition.
Figure 2: Generalized workflow of iminium ion catalysis.
Key Applications and Protocols
The dual catalytic modes of pyrrolidine derivatives have been exploited in a multitude of asymmetric transformations. The following sections detail the mechanisms and provide exemplary protocols for three of the most significant applications: the Aldol Reaction, the Michael Addition, and the Mannich Reaction.
The Asymmetric Aldol Reaction
The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis and a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[5]
Mechanism: The reaction proceeds via the formation of a chiral enamine from the ketone donor and the pyrrolidine catalyst. This enamine then attacks the aldehyde acceptor. The stereochemical outcome is controlled by a highly organized, hydrogen-bonded transition state where the carboxylic acid group of proline plays a crucial role in activating the aldehyde and directing the approach of the enamine.
Figure 3: Catalytic cycle of the L-proline-catalyzed aldol reaction.
| Entry | Ketone | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 97 | 95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 |
| 3 | Cyclohexanone | Isobutyraldehyde | 95 | 99:1 | 96 |
| 4 | Acetophenone | 4-Nitrobenzaldehyde | 85 | 85:15 | 80 |
| 5 | Cyclopentanone | Benzaldehyde | 90 | 93:7 | 98 |
Note: Data compiled from various sources.[6][7][8] Results can vary based on specific reaction conditions.
This protocol is a representative procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
L-Proline (catalyst)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO or DMF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) at room temperature, add the ketone (5.0 mmol, 5.0 equiv).
-
Add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from a few hours to several days depending on the substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a suitable derivative.
Causality Behind Experimental Choices:
-
Catalyst Loading: While 30 mol% is common for initial studies, catalyst loading can often be reduced with optimization. The higher loading ensures a sufficient concentration of the active enamine intermediate.
-
Solvent: Polar aprotic solvents like DMSO and DMF are often used as they solubilize the proline catalyst and the reactants effectively.[9]
-
Excess Ketone: Using the ketone as both reactant and solvent (or in large excess) pushes the equilibrium towards enamine formation and subsequent product formation.
-
Workup: The aqueous NH4Cl quench protonates the enamine and any remaining catalyst, facilitating separation during the extraction.
The Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition is a cornerstone C-C bond-forming reaction, crucial for the synthesis of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine derivatives, particularly diarylprolinol silyl ethers, are highly effective catalysts for this transformation.
Mechanism: The reaction can proceed through either enamine or iminium ion catalysis depending on the substrates. When a ketone or aldehyde is the nucleophile, the reaction follows an enamine pathway, similar to the aldol reaction. The chiral enamine adds to the Michael acceptor (e.g., a nitroolefin). When an α,β-unsaturated aldehyde is the electrophile, the reaction proceeds via an iminium ion intermediate, which is then attacked by a nucleophile.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Welcome to the technical support center for the chromatographic purification of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chiral intermediate. The purification of N-Boc protected amines, particularly halogenated derivatives, presents unique challenges that require a nuanced approach to column chromatography. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting solvent system for the column chromatography of this compound?
A typical mobile phase for this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. A good starting point for thin-layer chromatography (TLC) analysis is a 4:1 to 3:1 ratio of Hexanes:Ethyl Acetate. This ratio can then be optimized to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, which generally provides optimal separation on a column.
Q2: I am observing a new, more polar spot on my TLC plate after running the column, and my final yield is low. What is happening?
This is a classic symptom of N-Boc group deprotection. The tert-butoxycarbonyl (Boc) group is highly sensitive to acid. Silica gel is inherently acidic and can catalyze the cleavage of the Boc group, yielding the free amine ( (R)-3-chloropyrrolidine), which is significantly more polar and will either have a very low Rf or streak on the TLC plate.[1][2][3] This issue is exacerbated by prolonged contact time with the silica or the use of protic solvents like methanol in the eluent.[4]
Q3: How can I prevent the N-Boc group from cleaving during purification?
To mitigate acid-catalyzed deprotection on silica gel, it is standard practice to add a small amount of a basic modifier to your eluent system. Adding 0.1-1% triethylamine (Et3N) to the mobile phase will neutralize the acidic sites on the silica gel surface, preserving the integrity of the Boc group.[5][6] Alternatively, using pre-treated neutral silica gel or alumina can also be an effective, albeit more costly, solution.
Q4: The spot for my product is streaking or "tailing" on the TLC plate. How can I get a well-defined spot?
Peak tailing is typically caused by strong, non-ideal interactions between the analyte and the stationary phase. In this case, the pyrrolidine nitrogen, even though protected, can interact with acidic silanol groups on the silica surface. This leads to poor peak shape and co-elution with impurities. The solution is the same as for preventing Boc-deprotection: add 0.1-1% triethylamine to your eluent to mask these active sites and ensure a sharp, symmetrical spot.[5]
Q5: How should I visualize this compound on a TLC plate? It's not UV-active.
This compound lacks a significant chromophore, making it invisible under a standard 254 nm UV lamp. Therefore, a chemical stain is required for visualization. A potassium permanganate (KMnO4) stain is highly effective, as it reacts with most organic compounds and will show your product as a yellow-brown spot on a purple background. Other general-use stains like ceric ammonium molybdate (CAM) or p-anisaldehyde can also be used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, their probable causes, and actionable solutions.
| Problem | Symptom(s) | Probable Cause(s) | Recommended Solution(s) |
| Product Degradation | Appearance of a new, baseline spot on TLC post-column. Low overall yield. | Acid-catalyzed cleavage of the N-Boc protecting group.[1][2][3] | 1. Add 0.5-1% triethylamine (Et3N) to the eluent. 2. Run the column as quickly as possible to minimize contact time. 3. Use high-purity, non-acidic solvents. |
| Poor Separation | Overlapping spots on TLC. Fractions contain a mixture of product and impurities. | Incorrect mobile phase polarity. Column is overloaded with crude material. | 1. Perform a thorough TLC screen to find an optimal solvent system (aim for ΔRf > 0.2). 2. Use a shallower polarity gradient during elution. 3. Reduce the amount of sample loaded (typically 1-5% of silica weight). |
| Peak Tailing/Streaking | Elongated, asymmetrical spots on TLC. Broad elution bands from the column. | Strong interaction between the pyrrolidine nitrogen and acidic silanol groups on silica. | 1. Add 0.5-1% triethylamine (Et3N) to the eluent to mask active silanol sites.[5][6] 2. Consider using a different stationary phase like neutral alumina. |
| Low or No Recovery | The product does not elute from the column, even with a more polar solvent system. | The compound has irreversibly adsorbed to the silica gel due to strong polar interactions. | 1. "Flush" the column with a highly polar solvent mixture (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide). 2. In future runs, pre-treat the crude sample with a non-polar wash to remove baseline impurities and ensure the eluent contains Et3N from the start. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for common purification issues.
Detailed Experimental Protocol
This protocol provides a robust, step-by-step method for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Silica Gel (230-400 mesh)
-
Crude this compound
-
n-Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Triethylamine (Et3N)
-
TLC plates (silica gel 60 F254)
-
Potassium Permanganate (KMnO4) stain solution
2. TLC Analysis and Solvent System Selection:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).
-
On a TLC plate, spot the crude material.
-
Develop the plate in a TLC chamber using a starting eluent of 80:20 Hexanes:Ethyl Acetate .
-
If the Rf of the product is too high (>0.4), decrease the polarity (e.g., 90:10 Hexanes:EtOAc). If the Rf is too low (<0.2), increase the polarity (e.g., 70:30 Hexanes:EtOAc).
-
Once an optimal separation is observed, prepare the bulk mobile phase for the column, adding 0.5% Et3N by volume . For example, for 1 L of 80:20 Hexanes:EtOAc, use 800 mL Hexanes, 200 mL EtOAc, and 5 mL Et3N.
3. Column Preparation:
-
Select an appropriate size glass column. A general rule is a 40:1 to 100:1 weight ratio of silica gel to crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica run dry.
4. Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude material in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to the solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
-
Gently add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply positive pressure (flash chromatography) to begin eluting the compounds.
-
Collect fractions in an array of test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.
6. Fraction Analysis and Product Isolation:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate with the column's mobile phase and visualize with KMnO4 stain.
-
Identify and combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Step-by-step experimental workflow for purification.
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]
-
Zhao, Z.-G. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available at: [Link]
-
Poole, C. F. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. Available at: [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]
-
Ahammed, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Available at: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]
Sources
- 1. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Substituted Pyrrolidines
Welcome to the technical support hub for the synthesis of 3-substituted pyrrolidines. This versatile scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous natural products and FDA-approved drugs.[1][2] However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic origins of common side reactions and provide actionable, field-proven protocols to overcome them.
Section 1: Issues in Aza-Michael / Conjugate Addition Routes
The intramolecular aza-Michael addition is a powerful method for constructing the pyrrolidine ring.[3][4] However, success hinges on controlling the reactivity of both the amine nucleophile and the Michael acceptor.
FAQ 1: My intramolecular aza-Michael cyclization is failing, and I'm recovering mostly starting material. What's going wrong?
Answer: This common issue often points to a violation of established principles for ring closure or unfavorable reaction kinetics. The problem can typically be traced to two main sources: incorrect stereoelectronics for cyclization or insufficient activation of the Michael acceptor.
Troubleshooting Protocol:
-
Assess Cyclization Geometry via Baldwin's Rules: The most common pathway for this reaction is a 5-exo-trig cyclization, which is kinetically favored.[5][6] If your substrate geometry forces a 5-endo-trig pathway, the reaction is disfavored due to poor orbital overlap during the transition state.[5][6][7]
-
Solution: Redesign the substrate. Often, simply changing the position of a substituent on the alkene or the tether can switch the preferred cyclization mode from a disfavored endo to a favored exo pathway.
-
-
Enhance Michael Acceptor Electrophilicity: If the geometry is correct, the issue may be a poorly electrophilic α,β-unsaturated system. The nucleophilicity of the amine must be sufficiently matched by the electrophilicity of the acceptor.
-
Solution: Introduce a stronger electron-withdrawing group (EWG) on the Michael acceptor. For example, a vinyl ketone will be significantly more reactive than a vinyl ester.
-
-
Catalyst & Solvent Optimization: The choice of base or acid catalyst can be critical.
-
For Base-Catalyzed Reactions: A base that is too strong can deprotonate other sites, leading to side reactions. A base that is too weak will not sufficiently deprotonate the amine (if it's a salt) or activate the system. Start with a mild organic base like triethylamine (TEA) or DBU.
-
For Acid-Catalyzed Reactions: Brønsted or Lewis acids can activate the carbonyl of the Michael acceptor. Catalytic amounts of a mild acid like TfOH have been shown to promote cyclization where uncatalyzed reactions fail.[8] Be cautious, as strong acids can lead to decomposition.[8]
-
Diagram 1: Baldwin's Rules for 5-Membered Ring Closure
This diagram illustrates the favored and disfavored pathways for the intramolecular aza-Michael addition. The key is the trajectory of the nucleophilic attack relative to the plane of the π-system.
Caption: Geometric pathways for 5-membered ring closure.
Section 2: Challenges in 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient route to functionalized pyrrolidines, capable of generating multiple stereocenters in a single step.[9][10] However, controlling stereoselectivity can be a significant hurdle.
FAQ 2: My [3+2] cycloaddition is producing a mixture of diastereomers (endo/exo). How can I improve the stereoselectivity?
Answer: Poor diastereoselectivity in azomethine ylide cycloadditions is a classic problem.[11][12] The outcome is governed by the transition state energies of the competing endo and exo approaches of the dipole and dipolarophile. Selectivity can be influenced by steric hindrance, secondary orbital interactions, the choice of catalyst, and the solvent.
Troubleshooting & Optimization Protocol:
-
Analyze Steric Factors: The most intuitive factor is sterics. Bulky substituents on either the azomethine ylide or the dipolarophile will preferentially direct the reaction through the transition state with the least steric clash.
-
Actionable Step: If possible, introduce a bulky protecting group (e.g., a tert-butyl ester on the ylide) or a sterically demanding substituent on the dipolarophile to favor one approach over the other.
-
-
Leverage Catalysis: The choice of metal catalyst and ligand is paramount for achieving high diastereoselectivity.
-
Silver Catalysts: Silver acetate (AgOAc) in combination with a chiral phosphine ligand (e.g., a derivative of BINAP or PhosBox) is a common starting point for asymmetric variants and can heavily influence the facial selectivity of the cycloaddition.
-
Copper Catalysts: Copper(I) complexes with chiral ligands are also highly effective. The coordination of the metal to the reactants can create a rigid transition state that favors one stereochemical outcome.
-
-
Solvent Tuning: The polarity of the solvent can influence the stability of the transition states.
-
Actionable Step: Screen a range of solvents with varying polarities. Non-polar solvents like toluene or THF often provide different selectivity compared to polar aprotic solvents like acetonitrile or DMF.
-
Table 1: Effect of Catalyst and Solvent on Diastereoselectivity Data below is illustrative, based on common trends reported in the literature.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | d.r. (exo:endo) | Reference |
| 1 | AgOAc (5) | None | Toluene | 80 | 60:40 | Generic |
| 2 | AgOAc (5) | (R)-BINAP | Toluene | 80 | >95:5 | [13] |
| 3 | Cu(OTf)₂ (10) | Ph-Box | CH₂Cl₂ | 25 | 10:90 | [13] |
| 4 | Cu(OTf)₂ (10) | Ph-Box | THF | 25 | 25:75 | [13] |
Section 3: General Synthetic Issues & Troubleshooting
This section addresses broader challenges that can appear across various synthetic routes.
FAQ 3: I'm attempting to N-alkylate my pyrrolidine, but I'm getting a mixture of the desired secondary amine, the tertiary amine, and even the quaternary ammonium salt. How can I stop the over-alkylation?
Answer: This is a pervasive issue in amine alkylation. The root cause is that the product (the N-alkylated pyrrolidine) is often more nucleophilic than the starting material (pyrrolidine itself), leading to a faster second alkylation.[14]
Troubleshooting Workflow:
The key to preventing over-alkylation is to control the relative concentrations of the amine and the alkylating agent.
Caption: Decision workflow for controlling N-alkylation reactions.
Detailed Protocols:
-
Strategy 1 (Amine in Excess): If your pyrrolidine starting material is inexpensive, using a large excess (5-10 equivalents) is the simplest solution. This ensures that the alkylating agent is statistically much more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.[14]
-
Procedure: Dissolve the alkylating agent in a suitable solvent (e.g., acetonitrile). Add this solution to a stirred solution of 5-10 equivalents of the pyrrolidine and a mild base (like K₂CO₃) at room temperature.
-
-
Strategy 2 (Slow Addition): If the amine is precious, stoichiometry must be controlled carefully. By adding the alkylating agent very slowly to the reaction, you maintain its concentration at a very low level, minimizing the chance of a second reaction.[14]
-
Procedure: Dissolve 1.1 equivalents of the pyrrolidine and 1.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃) in DMF. Using a syringe pump, add a solution of 1.0 equivalent of the alkylating agent over several hours. Monitor by TLC/LC-MS.
-
-
Alternative: Reductive Amination: For particularly stubborn cases, consider an alternative synthetic route. Reductive amination of an appropriate aldehyde with pyrrolidine using a reducing agent like sodium triacetoxyborohydride (STAB) is highly selective for mono-alkylation and avoids the use of aggressive alkyl halides.
References
-
Bélanger, G., Darsigny, V., Doré, M., & Lévesque, F. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters, 12(7), 1396–1399. [Link]
-
American Chemical Society Publications (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. ACS Publications. [Link]
-
Palacios, F., de Retana, A. M. O., & de Marigorta, E. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
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Nájera, C., & Yus, M. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(40), 8438-8455. [Link]
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Brandan, S. A., et al. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(11), 3243. [Link]
-
Chemler, S. R., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic letters, 11(20), 4556-4559. [Link]
-
Hartwig, J. F., et al. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters, 4(20), 3487–3490. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Clayden, J., & Watson, D. W. (2008). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 6(13), 2316-2329. [Link]
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Chemistry LibreTexts (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]
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Lequeux, T., et al. (2012). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 77(3), 1647–1653. [Link]
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Wikipedia (2023). Baldwin's rules. Wikipedia. [Link]
-
Qin, J., et al. (2019). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 10(1), 1-8. [Link]
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Yus, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 634–642. [Link]
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Raut, B. (2022). Baldwin's Rules For Ring Closure. Chemistry Notes. [Link]
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ResearchGate (2020). Computationally analyzed Michael addition reactions. ResearchGate. [Link]
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O'Brien, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8875–8891. [Link]
-
ResearchGate (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Reddy, V. P., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. European Journal of Organic Chemistry, 2014(26), 5786-5792. [Link]
-
Alabugin, I. V. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 49(97), 11336-11348. [Link]
-
Stoltz, B. M., et al. (2015). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 71(35), 5871–5876. [Link]
-
Wang, J., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6214. [Link]
-
Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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ResearchGate (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]
-
Wipf, P. (2006). The Baldwin Rules for Ring Closure. University of Pittsburgh, Department of Chemistry. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]
-
Organic Chemistry Portal. 3-Pyrroline synthesis. Organic Chemistry Portal. [Link]
-
Al-Salahi, R., & Marzouk, M. (2019). Synthesis and Reactions of 3-Pyrrolidinones. Mini-Reviews in Organic Chemistry, 16(5), 444-461. [Link]
-
Wikipedia. Pyrrolidine. Wikipedia. [Link]
-
Ielo, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599. [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Improving yield and purity of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Welcome to the technical support center for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this critical chiral building block. Our goal is to provide practical, field-tested solutions to help you improve both the yield and purity of your final product.
Introduction: The Role of a Chiral Pyrrolidine Building Block
This compound is a vital intermediate in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure is incorporated into a wide array of complex molecules, including potent enzyme inhibitors and modulators of biological pathways.[1] The successful and efficient synthesis of this compound is therefore a crucial first step in many drug discovery pipelines. However, its preparation is not without challenges, often leading to issues with yield, side-product formation, and purification difficulties.
This document provides a structured troubleshooting guide in a question-and-answer format, explaining the causality behind experimental choices and offering robust protocols to overcome common hurdles.
General Synthetic Pathway Overview
The most prevalent synthetic route involves the chlorination of the precursor alcohol, (R)-tert-Butyl 3-hydroxypyrolidine-1-carboxylate. This transformation, typically a nucleophilic substitution, can be achieved using various chlorinating agents. The choice of reagent and reaction conditions is paramount to achieving high yield and minimizing impurity formation.
Caption: General synthesis of the target compound.
Troubleshooting Guide & FAQs
Section 1: Addressing Low Reaction Yields
Question: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors, from reaction kinetics to work-up procedures. Let's break down the common culprits.
-
Incomplete Reaction: The conversion of the starting alcohol may be stalling.
-
Causality: Insufficient reaction time, inadequate temperature, or poor reagent reactivity can lead to incomplete conversion.
-
Troubleshooting:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. A common mistake is to stop the reaction based on a predetermined time rather than empirical evidence of completion.
-
Temperature Control: While higher temperatures can accelerate the reaction, they can also promote side reactions. A modest increase (e.g., from 0 °C to room temperature) may be beneficial if the reaction is sluggish.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the chlorinating agent to drive the reaction to completion.
-
-
-
Product or Starting Material Degradation: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.
-
Causality: Many chlorination reactions, especially those using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), generate strong acids (HCl, H₂SO₄) as byproducts. This can cleave the Boc group, leading to unprotected pyrrolidine species that can polymerize or undergo other unwanted reactions.
-
Troubleshooting:
-
Acid Scavenger: The inclusion of a non-nucleophilic base like pyridine can neutralize in-situ generated acids. However, this must be done carefully, as excess base can cause other side reactions.
-
Temperature Management: Keep the reaction temperature low (typically 0 °C or below) to minimize the rate of Boc-deprotection.
-
Alternative Reagents: Consider milder chlorination systems like the Appel reaction (PPh₃/CCl₄), which proceeds under neutral conditions, though purification can be complicated by the triphenylphosphine oxide byproduct.
-
-
-
Losses During Work-up and Purification: Significant product loss can occur after the reaction is complete.[2]
-
Causality: The product has moderate polarity and good solubility in many organic solvents. During aqueous extraction, product can be lost to the aqueous phase if the partitioning is not optimal. Each physical transfer of the material also results in incremental loss.[2]
-
Troubleshooting:
-
Extraction Efficiency: When washing the organic layer, use saturated brine (NaCl solution) for the final washes. This decreases the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Minimize Transfers: Plan your workflow to use as few flasks as possible. When transferring, rinse the original flask with the solvent you are using for the next step to ensure all material is carried forward.[2][3]
-
-
Section 2: Identifying and Minimizing Impurities
Question: My NMR/LC-MS analysis shows several impurities. What are they likely to be, and how can I prevent their formation?
Answer: Impurity profiling is key to optimizing your reaction. The structure of the starting material lends itself to a few predictable side reactions.
| Common Impurity | Potential Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction; insufficient chlorinating agent. | Monitor reaction to completion (TLC/LC-MS). Use a slight excess (1.1-1.5 eq.) of the chlorinating agent. |
| Elimination Product (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) | High reaction temperatures; presence of a strong, non-nucleophilic base. | Maintain low reaction temperatures (≤ 0 °C). Avoid using bulky, strong bases that favor elimination over substitution. |
| Dimerized/Polymerized Products | Accidental deprotection of the Boc group by acid byproducts. | Add an acid scavenger (e.g., pyridine) or use a reagent system that does not generate acid. Maintain strict temperature control. |
| Epoxide Intermediate | Use of a strong base during work-up leading to intramolecular cyclization (SN2'). | Perform the aqueous work-up under neutral or weakly acidic conditions. Avoid strong bases like NaOH or KOH for neutralization. |
Section 3: Purification Strategies
Question: I'm struggling with the purification of the final product. What is the most effective method?
Answer: The product is typically an oil or low-melting solid, making flash column chromatography the most reliable purification method.
-
Flash Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is effective.
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate (EtOAc) is recommended. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. The starting material (alcohol) is significantly more polar than the product (chloride), and the elimination byproduct is much less polar. This allows for a clean separation.
-
Pro-Tip: Run a preliminary TLC in various solvent systems to determine the optimal starting polarity for your column. Aim for an Rf value of ~0.3 for the product spot.
-
-
Recrystallization:
-
This is generally not feasible as the product is often an oil. However, if you obtain a solid and the purity is already high (>90%), you could attempt recrystallization from a non-polar solvent like heptane or a mixture of heptane/diethyl ether at low temperatures.[3]
-
-
Distillation:
-
While possible under high vacuum, it is often not practical on a lab scale due to the high boiling point and potential for thermal degradation. It is generally not recommended unless performing a large-scale synthesis.
-
Recommended Purification Workflow
Caption: A standard workflow for product purification.
Validated Experimental Protocol
This protocol describes a reliable method for the chlorination of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate using thionyl chloride.
Materials:
-
(R)-tert-Butyl 3-hydroxypyrolidine-1-carboxylate (1.0 eq)[4]
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and anhydrous DCM.
-
Rationale: Anhydrous conditions are critical as thionyl chloride reacts violently with water.
-
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Rationale: This minimizes side reactions and controls the exotherm upon addition of reagents.
-
-
Base Addition: Slowly add pyridine (1.5 eq) dropwise, ensuring the internal temperature does not rise above 0 °C.
-
Rationale: Pyridine acts as an acid scavenger for the HCl and SO₂ produced, preventing Boc-deprotection.
-
-
Chlorinating Agent Addition: Add thionyl chloride (1.2 eq) dropwise via a syringe over 20-30 minutes. Maintain the temperature below 5 °C.
-
Rationale: Slow addition is crucial to control the reaction rate and temperature. A precipitate of pyridinium hydrochloride may form.
-
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, very slowly and carefully quench the reaction by adding it to a beaker of crushed ice and saturated NaHCO₃ solution.
-
CAUTION: Quenching is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), water, and finally, saturated brine.
-
Rationale: The acid wash removes the basic pyridine. The brine wash helps to dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc as the eluent.
References
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
Reddit. (2018-08-23) How do you get better at increasing yields?. r/chemistry. Available at: [Link]
-
Reddit. (2020-02-26) Synthesis - General tips for improving yield?. r/chemistry. Available at: [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2023-09-05) Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]
-
PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (2025-08-07) (PDF) Chlorination Chemistry. 3. Ab Initio Study of the Reaction of Chlorine Atom with Allene. ResearchGate. Available at: [Link]
-
PubChem. tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. PubChem. Available at: [Link]
-
Synthonix. (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride. Synthonix. Available at: [Link]
-
Organic Syntheses. t-BUTYL AZODIFORMATE. Organic Syntheses. Available at: [Link]
-
PubChem. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]
-
Pharmaffiliates. CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
- Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. Google Patents.
-
PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. PubChem. Available at: [Link]
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. Available at: [Link]
Sources
Technical Support Center: A Guide to the Scalable Synthesis of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
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Welcome to the technical support center for the synthesis of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical synthetic transformation. Our goal is to equip you with the necessary knowledge to confidently scale up this synthesis, ensuring high yield and purity.
Introduction
This compound is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents.[1][2][3] The successful and scalable synthesis of this intermediate is paramount for drug discovery and development programs. This guide will focus on the common and efficient conversion of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate to its chlorinated counterpart, a key step that often presents challenges in terms of reaction control, side-product formation, and purification.
Core Synthesis Pathway: Chlorination of a Secondary Alcohol
The primary transformation discussed herein is the chlorination of the secondary alcohol in (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common and cost-effective choice.[4][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
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- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
Common impurities in commercial (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Welcome to the technical support center for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this critical chiral building block. Leveraging extensive experience in synthetic chemistry and impurity profiling, this resource provides in-depth troubleshooting and practical advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a commercial batch of this compound?
A1: Commercial batches of this compound can contain several process-related impurities. The most common synthetic route to this compound is the chlorination of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. Therefore, the impurity profile is often dictated by the completeness of this reaction and any potential side reactions.
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is ideal for separating enantiomeric impurities and other non-volatile by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities, including residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation of impurities and can be used for quantitative analysis (qNMR).
Q3: What is the potential impact of these impurities on my subsequent reactions?
A3: The impact of impurities can range from negligible to significant, depending on their nature and concentration. For instance, unreacted starting material, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, can lead to the formation of undesired hydroxy-substituted by-products in your reaction. The diastereomeric impurity, (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, can compromise the stereochemical integrity of your final product. Elimination by-products can introduce reactive alkenes into your reaction mixture, leading to unexpected side reactions.
Q4: My reaction with this compound is giving a low yield. Could impurities be the cause?
A4: Yes, impurities can certainly be a contributing factor to low reaction yields. If the purity of your starting material is lower than specified, you are starting with less of the desired reactant. Furthermore, certain impurities can inhibit your catalyst or react with your reagents, consuming them and preventing the desired transformation. We recommend verifying the purity of your batch using the analytical methods mentioned in A2.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Presence of an Unexpected Hydroxy-Containing By-product in the Reaction Product
-
Potential Cause: This is a strong indicator of the presence of the starting material, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, in your commercial batch of the chloro-pyrrolidine.
-
Troubleshooting Steps:
-
Confirm the Impurity: Analyze a sample of the commercial this compound by HPLC or GC-MS to confirm the presence and quantify the amount of the corresponding hydroxy-pyrrolidine.
-
Purification of the Starting Material: If the level of the hydroxy impurity is significant, consider purifying the chloro-pyrrolidine before use. This can often be achieved by column chromatography on silica gel.
-
Adjust Reaction Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the lower effective concentration of the chloro-pyrrolidine.
-
Issue 2: Compromised Enantiomeric Purity of the Final Product
-
Potential Cause: The commercial this compound may be contaminated with its (S)-enantiomer.
-
Troubleshooting Steps:
-
Chiral HPLC Analysis: Perform chiral HPLC analysis on the starting chloro-pyrrolidine to determine its enantiomeric excess (e.e.).
-
Source a Higher Purity Grade: If the enantiomeric purity is insufficient for your application, contact your supplier to obtain a batch with a higher e.e. or consider sourcing from a different manufacturer.
-
Enantiomeric Separation of the Final Product: If the reaction has already been performed, you may need to develop a method for the enantiomeric separation of your final product, for example, by chiral chromatography or diastereomeric salt resolution.
-
Issue 3: Observation of By-products with a Double Bond
-
Potential Cause: The presence of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, an elimination by-product from the synthesis of the chloro-pyrrolidine, can lead to the formation of undesired adducts in your reaction.
-
Troubleshooting Steps:
-
NMR Analysis: Carefully examine the ¹H NMR spectrum of the starting material for signals corresponding to vinylic protons, which would indicate the presence of the elimination product.
-
Purification: This impurity can often be removed by column chromatography.
-
Reaction Condition Optimization: In some cases, the elimination by-product from your own reaction can be minimized by optimizing reaction conditions (e.g., using a non-nucleophilic base, lower reaction temperature).
-
Impurity Profile and Formation Pathways
The following table summarizes the common impurities, their likely source, and recommended analytical methods for their detection.
| Impurity Name | Structure | Likely Source | Recommended Analytical Method |
| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | ![]() | Incomplete chlorination of the starting alcohol. | HPLC, GC-MS, ¹H NMR |
| (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | ![]() | Use of a non-enantiomerically pure starting alcohol or racemization during the chlorination step. | Chiral HPLC |
| tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | ![]() | Elimination side reaction during the chlorination of the alcohol, particularly under harsh conditions (e.g., high temperatures, strong bases). | ¹H NMR, GC-MS |
| Triphenylphosphine oxide | ![]() | By-product from an Appel-type chlorination reaction. | HPLC, ¹H NMR, ³¹P NMR |
| Residual Solvents (e.g., Dichloromethane, THF) | - | Solvents used during the synthesis and purification of the final product. | ¹H NMR, GC-MS |
Synthetic Pathway and Impurity Formation
The chlorination of (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is typically achieved using reagents like thionyl chloride (SOCl₂) or via an Appel reaction (using PPh₃ and CCl₄). The diagram below illustrates the main reaction and potential side reactions leading to common impurities.
Navigating the Labyrinth of Acidic Deprotection: A Technical Guide to the Stability of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
For Immediate Release
Technical Support Center
Topic: Stability of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate under Acidic Conditions
Audience: Researchers, scientists, and drug development professionals
Welcome to the Technical Support Center. As Senior Application Scientists with extensive field experience, we understand that navigating the intricacies of chemical synthesis can be fraught with challenges. This guide is designed to provide you, our fellow researchers, with a comprehensive, in-depth understanding of the stability and reactivity of this compound, a critical building block in modern drug discovery, when subjected to acidic conditions for Boc deprotection. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot effectively, and optimize your synthetic routes for success.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Boc deprotection of this compound. What are the standard acidic conditions, and what is the general mechanism?
A1: The tert-butyloxycarbonyl (Boc) protecting group is renowned for its lability under acidic conditions, a feature central to its widespread use. The most common and effective reagents for the deprotection of this compound are trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically in an anhydrous organic solvent.
The deprotection proceeds via a well-established acid-catalyzed mechanism[1]. The initial step involves the protonation of the carbonyl oxygen of the Boc group. This is followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile, deprotonate to form isobutylene gas, or polymerize[1]. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free secondary amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
Standard Protocols:
-
TFA/DCM: A solution of 20-50% TFA in dichloromethane (DCM) is a widely used method that typically results in rapid and clean deprotection at room temperature.
-
HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is another robust and common choice. Methanolic HCl can also be employed, although caution is advised if other acid-sensitive functional groups, such as esters, are present, as transesterification can be a potential side reaction.
Q2: My primary concern is the stability of the C-Cl bond at the 3-position during acidic deprotection. Is there a risk of elimination or substitution?
A2: This is a critical and insightful question. The presence of the chloro-substituent on the pyrrolidine ring introduces potential complexities that must be carefully considered. While the pyrrolidine ring itself is generally stable under standard acidic deprotection conditions, the C-Cl bond's fate is less certain and depends heavily on the specific reaction conditions and the structure of the substrate.
Potential Side Reactions Involving the Chloro Substituent:
-
Elimination: Under certain conditions, particularly with heat or the presence of a non-nucleophilic base after deprotection, there is a theoretical risk of an elimination reaction to form an N-Boc-2,3-dehydropyrrolidine derivative. However, under standard, anhydrous acidic conditions at room temperature, this is generally not a major competing pathway. The primary focus of the strong acid is the removal of the Boc group.
-
Substitution: Nucleophilic substitution of the chloride is a more plausible side reaction, especially if nucleophilic species are present in the reaction mixture or during workup. Water, for instance, could lead to the formation of the corresponding 3-hydroxy-pyrrolidine derivative.
The key to mitigating these risks lies in the careful control of reaction conditions. Performing the deprotection at low temperatures (0 °C to room temperature) and under anhydrous conditions significantly minimizes the likelihood of these side reactions.
Q3: Could neighboring group participation of the pyrrolidine nitrogen occur after Boc deprotection, and what are the implications?
A3: This is an advanced consideration that demonstrates a deep understanding of reaction mechanisms. Neighboring group participation (NGP) is a distinct possibility and a critical factor to consider[2][3]. Once the Boc group is removed, the lone pair of the secondary amine can act as an internal nucleophile.
The Aziridinium Ion Intermediate:
The deprotected 3-chloropyrrolidine can undergo an intramolecular cyclization to form a bicyclic aziridinium ion intermediate. This highly strained, three-membered ring is susceptible to nucleophilic attack.
-
Implications of NGP: The formation of this aziridinium intermediate can have several consequences:
-
Rearrangement: Nucleophilic attack on the aziridinium ion can occur at either of the two carbons of the former three-membered ring, potentially leading to the formation of rearranged products.
-
Stereochemical Outcome: If the starting material is enantiomerically pure, the double SN2-like process of NGP can lead to retention of stereochemistry at the C-3 position.
-
Increased Reactivity: NGP can significantly accelerate the rate of substitution at the C-3 position compared to a similar acyclic chloroalkane.
-
Whether NGP becomes a significant pathway depends on the reaction conditions and the presence of external nucleophiles. In a strictly anhydrous acidic environment for deprotection, the protonated amine is less nucleophilic, which would disfavor NGP. However, during workup or if nucleophilic solvents are used, the formation of the aziridinium intermediate becomes more probable.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Incomplete Boc Deprotection | - Insufficient acid stoichiometry.- Short reaction time.- Low reaction temperature. | - Increase Acid Equivalents: Add additional equivalents of TFA or HCl. The Boc group requires a stoichiometric amount of acid for cleavage.- Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.- Increase Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Avoid excessive heating, which could promote side reactions. |
| Formation of an Unexpected Isomer or Rearranged Product | - Neighboring Group Participation (NGP) leading to the formation of an aziridinium ion intermediate, followed by nucleophilic attack at a different position. | - Strictly Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to minimize the presence of nucleophiles that could open the aziridinium ring.- Low Temperature: Perform the deprotection at 0 °C or below to disfavor the intramolecular cyclization.- Choice of Acid: Consider using a less coordinating acid/solvent system. |
| Presence of a Hydroxylated Byproduct (3-hydroxypyrrolidine derivative) | - Presence of water in the reaction mixture or during workup, leading to nucleophilic substitution of the chloride. | - Use Anhydrous Solvents and Reagents: Dry all solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).- Careful Workup: Perform the aqueous workup at low temperatures and minimize the contact time with water. |
| Formation of an Elimination Product (Dehydropyrrolidine derivative) | - Use of a non-nucleophilic base during workup.- Elevated reaction temperatures. | - Avoid Strong, Non-nucleophilic Bases: During workup, use a mild aqueous base like sodium bicarbonate or sodium carbonate for neutralization.- Maintain Low Temperatures: Conduct the deprotection and workup at or below room temperature. |
| t-Butylation of Nucleophilic Groups on the Substrate | - The tert-butyl cation generated during deprotection can act as an electrophile and alkylate other nucleophilic sites on the molecule. | - Use a Scavenger: Add a scavenger such as anisole or thioanisole to the reaction mixture. These compounds are more nucleophilic than many functional groups and will trap the tert-butyl cation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of water and cool in an ice bath.
-
Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
-
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.
-
Acid Addition: To the stirred solution, add a 4M solution of HCl in dioxane (3-5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
Workup:
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
-
Alternatively, the product can be precipitated by the addition of a less polar solvent like diethyl ether, collected by filtration, and washed with cold diethyl ether.
-
If the free base is desired, the hydrochloride salt can be dissolved in water and neutralized with a mild base, followed by extraction as described in Protocol 1.
-
Visualizing the Deprotection and Potential Side Reactions
To better illustrate the chemical transformations discussed, the following diagrams outline the primary deprotection pathway and the potential side reactions.
Figure 1. A flowchart illustrating the primary acidic deprotection pathway of this compound and potential side reactions.
Concluding Remarks
The acidic deprotection of this compound is a robust and widely used transformation. However, a thorough understanding of the underlying chemical principles is paramount to avoiding potential pitfalls. By carefully controlling reaction conditions, particularly temperature and the exclusion of water, and by being mindful of the potential for neighboring group participation, researchers can confidently and efficiently deprotect this valuable synthetic intermediate. This guide is intended to serve as a valuable resource in your experimental design and troubleshooting efforts. Should you have further questions, our team of application scientists is always available for consultation.
References
-
Common Organic Chemistry. Boc Deprotection - TFA.[Link]
-
Common Organic Chemistry. Boc Deprotection - HCl.[Link]
-
Abdel-Magid, A. F., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24460. [Link]
-
Klapars, A., et al. (2015). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. The Journal of Physical Chemistry B, 119(47), 14896-14904. [Link]
-
Wikipedia. Neighbouring group participation.[Link]
-
Siritanaratkul, B., et al. (2018). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 8(12), 11843-11848. [Link]
-
Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9(4), 291-293. [Link]
-
Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
-
Antipov, S. A., et al. (2022). Pyrrolidine-Derived Phenanthroline Diamides: An Influence of Fluorine Atoms on the Coordination of Lu(III) and Some Other f-Elements and Their Solvent Extraction. Molecules, 27(1), 238. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[Link]
-
ResearchGate. Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.[Link]
-
ChemEurope. Neighbouring group participation.[Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl.[Link]
-
Scribd. Neighboring Group Participation.[Link]
-
Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen.[Link]
-
University of Calgary. Nucleophilic substitution vs. elimination reactions.[Link]
-
MSU Denver. Nucleophilic Neighboring Group Participation.[Link]
-
Chemistry LibreTexts. C. Elimination vs. Substitution.[Link]
- Google Patents.Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
MDPI. Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone.[Link]
-
Chemistry LibreTexts. 3.2: Neighboring Group Participation.[Link]
- Google Patents.Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Chemistry Steps. Substitution and Elimination Reactions.[Link]
-
ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.[Link]
-
Organic Chemistry Tutor. Review of Substitution and Elimination Reactions.[Link]
-
ResearchGate. Synthesis of 2,3-Dihydropyrrolizines from Weinreb 3-(Pyrrolidin-2-ylidene)propionamides or Weinreb N-Vinylprolinamides.[Link]
-
PubMed. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines.[Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis.[Link]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and development, the precise determination of molecular structure is paramount. Chiral pyrrolidine scaffolds, such as (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their three-dimensional arrangement, particularly the absolute stereochemistry, dictates their biological activity and interaction with target macromolecules. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of these vital compounds, supported by experimental insights and protocols.
The Central Role of Chirality in Pyrrolidine-Based Pharmaceuticals
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile building block in the synthesis of bioactive molecules.[1] The introduction of stereocenters, as in the case of this compound, imparts chirality to the molecule. This handedness is crucial, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, unambiguous determination of the absolute configuration is not merely an academic exercise but a regulatory requirement and a cornerstone of rational drug design.
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule. It provides unequivocal information on bond lengths, bond angles, and, most critically for chiral molecules, the absolute stereochemistry.
The Power of Anomalous Dispersion
For chiral molecules that crystallize in non-centrosymmetric space groups (Sohnke groups), X-ray crystallography can distinguish between enantiomers through the phenomenon of anomalous dispersion. When heavy atoms (e.g., chlorine or bromine) are present, the scattering of X-rays is slightly out of phase. This effect, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the confident assignment of the absolute structure. The presence of the chlorine atom in this compound makes it an excellent candidate for this technique.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise. The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a chiral pyrrolidine derivative.
Caption: A generalized workflow for the X-ray crystallographic analysis of a chiral organic molecule.
A Representative Experimental Protocol
The following protocol outlines the key steps for obtaining the crystal structure of a compound like this compound.
1. Crystallization:
-
Rationale: The formation of high-quality single crystals is the most critical and often the most challenging step. The choice of solvent system and crystallization technique is crucial for obtaining crystals suitable for diffraction.
-
Procedure:
-
Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone).
-
Slowly add a less polar solvent (e.g., hexane or heptane) until slight turbidity is observed.
-
Allow the solution to stand undisturbed at room temperature or in a refrigerator (4 °C). Slow evaporation or vapor diffusion techniques can also be employed.
-
Monitor for the formation of well-defined, single crystals over several days to weeks.
-
2. Data Collection:
-
Rationale: A high-quality dataset is essential for a successful structure solution and refinement. The choice of X-ray source and temperature is important.
-
Procedure:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
3. Structure Solution and Refinement:
-
Rationale: Computational methods are used to solve the phase problem and build an initial molecular model, which is then refined against the experimental data.
-
Procedure:
-
Process the raw diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model using full-matrix least-squares on F².
-
Locate and refine hydrogen atoms.
-
Determine the absolute configuration using the Flack parameter. A value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment.
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the definitive method for structure determination, other techniques provide complementary and often more readily accessible information. The choice of analytical method depends on the specific research question, sample availability, and experimental constraints.
The following diagram illustrates the logical flow of comparing X-ray crystallography with other common analytical techniques for the characterization of chiral pyrrolidine derivatives.
Caption: A logical comparison of analytical techniques for chiral molecule characterization.
Performance Comparison
The following table provides a side-by-side comparison of the key performance attributes of different analytical techniques for the structural elucidation of chiral pyrrolidine derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Circular Dichroism (CD) |
| Primary Information | 3D molecular structure, absolute configuration, crystal packing | Connectivity, relative stereochemistry, solution conformation | Molecular weight, elemental composition | Chiroptical properties, secondary structure (for macromolecules) |
| Sample Requirement | High-quality single crystal | ~1-10 mg in solution | Micrograms to nanograms | ~0.1-1 mg/mL in solution |
| Determination of Absolute Stereochemistry | Direct and unambiguous (with anomalous scatterer) | Indirect, often requires chiral derivatizing agents or comparison to standards | Not directly possible | Can be used in conjunction with theoretical calculations[2] |
| Throughput | Low to medium | High | High | Medium |
| Key Advantage | Definitive structural information | Provides information on solution-state dynamics | High sensitivity and accuracy in mass determination | Sensitive to stereochemistry |
| Key Limitation | Requires well-diffracting single crystals | Ambiguities in assigning absolute configuration | Provides no stereochemical information | Interpretation can be complex |
Conclusion
For the unambiguous structural characterization of this compound and its derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to directly determine the absolute stereochemistry is indispensable for drug development and regulatory approval. However, a multi-technique approach is often the most pragmatic and comprehensive strategy. NMR and mass spectrometry are essential for routine characterization and confirmation of synthesis, while circular dichroism can provide valuable chiroptical data that complements crystallographic findings, particularly in cases where obtaining suitable crystals is challenging.[2] By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the structures of these vital pharmaceutical building blocks.
References
-
Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1534-1538. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Medicinal Chemistry Letters, 2(10), 753-758. [Link]
- Synthesis and X-ray analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives. (2016). Russian Journal of Organic Chemistry, 52(9), 1334-1341.
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2022). Molecules, 27(19), 6649. [Link]
-
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2023). Helvetica Chimica Acta, 106(12), e202300123. [Link]
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2019). Crystals, 9(8), 384. [Link]
Sources
A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a chiral building block like (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate is more than a mere formality; it is the foundational document that underpins the reproducibility, scalability, and ultimate success of a synthetic campaign. The seemingly minor details within this document can have profound implications for impurity profiles, downstream reactions, and the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the critical analytical parameters for this compound, offering insights into the interpretation of its CoA and comparing its analytical profile with relevant alternatives.
The Critical Role of the Pyrrolidine Scaffold and the Imperative of Quality Control
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific stereochemistry at the C3 position of this compound is often crucial for biological activity, making enantiopurity a critical quality attribute. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step syntheses. Consequently, a comprehensive CoA that rigorously validates the identity, purity, and chiral integrity of this starting material is paramount.
Deconstructing the Certificate of Analysis: A Comparative Overview
A robust CoA for this compound should provide clear specifications for a range of analytical tests. Below, we compare typical specifications for the target compound and its common alternatives, the (S)-enantiomer and the corresponding hydroxylated analog, (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
| Test | This compound | (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate | (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (HPLC/GC) | ≥ 97% | ≥ 97% | ≥ 98% |
| Enantiomeric Excess (ee) | ≥ 98% | ≥ 98% | ≥ 98% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Meets ICH Q3C limits | Meets ICH Q3C limits |
Key Analytical Methodologies and Their Rationale
A thorough understanding of the analytical techniques employed is essential for interpreting the CoA and for in-house verification.
Identity and Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the chemical structure. For this compound, the ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.46 ppm), and a series of multiplets for the pyrrolidine ring protons. The proton at the chiral center (C3) bearing the chlorine atom will typically appear as a multiplet.
Sources
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
An Application Scientist's Guide to the Analytical Characterization of Substituted Pyrrolidines
In the landscape of modern drug discovery and development, the pyrrolidine ring stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active molecules necessitates robust and reliable analytical methodologies for its characterization. This guide provides a comparative overview of the key analytical techniques employed for the structural elucidation, stereochemical determination, and purity assessment of substituted pyrrolidines. Drawing upon established protocols and experimental data, we will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography, offering insights to guide your analytical strategy.
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of substituted pyrrolidines. The chemical shifts, coupling constants, and through-space correlations observed in NMR spectra provide a wealth of information regarding the substitution pattern and stereochemistry of the pyrrolidine ring.
1D NMR Techniques: ¹H and ¹³C NMR
-
¹H NMR: The proton NMR spectrum offers the initial glimpse into the pyrrolidine's structure. The chemical shifts of the ring protons are highly sensitive to the nature and orientation of the substituents. For instance, electron-withdrawing groups will deshield adjacent protons, causing them to resonate at a higher frequency (downfield). The coupling constants (J-values) between vicinal protons are particularly informative for deducing the relative stereochemistry of the substituents.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. The number of signals indicates the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.
2D NMR Techniques: COSY, HSQC, and HMBC
For more complex substitution patterns, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of the pyrrolidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrrolidine ring and its substituents.
Experimental Protocol: 2D NMR Analysis of a Substituted Pyrrolidine
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrolidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the optimal spectral width and pulse calibration.
-
COSY Acquisition: Set up a gradient-enhanced COSY experiment. A typical parameter set would involve a spectral width of 10-12 ppm in both dimensions, 256-512 increments in the indirect dimension, and 8-16 scans per increment.
-
HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment. The spectral width in the ¹H dimension will be similar to the COSY experiment, while the ¹³C dimension will typically span 0-160 ppm.
-
HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment. The parameters will be similar to the HSQC experiment, but the long-range coupling delay should be optimized (typically 50-100 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build a complete picture of the molecular structure.
Data Interpretation Workflow
Caption: Workflow for elucidating the structure of a substituted pyrrolidine using a combination of 1D and 2D NMR techniques.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a substituted pyrrolidine and for obtaining structural information through fragmentation analysis. The choice of ionization technique is critical and depends on the volatility and thermal stability of the analyte.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation and can be compared to spectral libraries for identification.
-
Electrospray Ionization (ESI): A soft ionization technique commonly interfaced with Liquid Chromatography (LC-MS), ESI is ideal for less volatile or thermally labile pyrrolidine derivatives. It typically produces the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight.
Experimental Protocol: GC-MS Analysis of a Volatile Pyrrolidine Derivative
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the pyrrolidine derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). A typical temperature program would be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: The mass spectrometer is typically operated in EI mode at 70 eV. Acquire mass spectra over a range of m/z 40-500.
-
Data Analysis: Identify the peak corresponding to the pyrrolidine derivative in the total ion chromatogram. Analyze the corresponding mass spectrum, identifying the molecular ion peak and characteristic fragment ions.
Chiral Chromatography: Resolving Enantiomers
Many biologically active substituted pyrrolidines are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most widely used techniques for this purpose.
Comparison of Chiral Chromatography Techniques
| Feature | Chiral HPLC | Chiral GC |
| Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Cyclodextrin-based |
| Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reverse phase (e.g., acetonitrile/water) | Inert carrier gas (e.g., helium, nitrogen) |
| Derivatization | Often not required | May be necessary to improve volatility and resolution |
| Sample Volatility | Wide range of applicability | Limited to volatile and thermally stable compounds |
| Resolution | Generally excellent | Can be very high for suitable analytes |
| Analysis Time | Typically 10-30 minutes | Can be faster, often 5-15 minutes |
Experimental Protocol: Chiral HPLC Separation of Pyrrolidine Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase based on the structure of the pyrrolidine derivative. Polysaccharide-based columns are a good starting point.
-
Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography. Adjust the ratio of the solvents to optimize the separation (resolution) and analysis time. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.
-
Instrumentation Setup: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the UV detector to a wavelength where the analyte has strong absorbance.
-
Sample Injection and Analysis: Dissolve the racemic pyrrolidine standard in the mobile phase and inject a small volume (e.g., 10 µL). Record the chromatogram.
-
Quantification: For quantitative analysis, prepare a calibration curve using standards of known concentration for each enantiomer.
Decision Tree for Technique Selection
Caption: A decision tree to guide the selection of the primary analytical technique based on the characterization objective for a substituted pyrrolidine.
Conclusion
The comprehensive characterization of substituted pyrrolidines requires a multi-faceted analytical approach. NMR spectroscopy remains the cornerstone for definitive structural and stereochemical assignment. Mass spectrometry provides essential information on molecular weight and fragmentation, which is particularly useful for impurity identification. When dealing with chiral pyrrolidines, chiral chromatography is indispensable for ensuring enantiomeric purity. The optimal analytical strategy will depend on the specific goals of the analysis, and the techniques described in this guide provide a robust toolkit for researchers, scientists, and drug development professionals working with this important class of molecules.
References
-
Nuclear Magnetic Resonance Spectroscopy , Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
Introduction to Mass Spectrometry , de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Chiral Separations by Liquid Chromatography , Ahuja, S. (2007). Chiral Separations by Liquid Chromatography. American Chemical Society. [Link]
-
Stereochemical analysis of saturated N-heterocycles , Lyapkalo, I. M. (2009). Russian Chemical Reviews, 78(6), 497–520. [Link]
-
Gas chromatographic separation of enantiomers on chiral stationary phases , Schurig, V. (2001). Journal of Chromatography A, 906(1-2), 275-299. [Link]
A Comparative Guide to the Synthetic Applications of (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic selection of chiral building blocks is paramount to achieving efficient and stereocontrolled outcomes. Among these crucial intermediates, (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate has established itself as a versatile and valuable reagent. Its pre-defined stereocenter at the C3 position, coupled with the labile chlorine atom and the robust tert-butoxycarbonyl (Boc) protecting group, offers a reliable platform for introducing the pyrrolidine motif—a privileged scaffold in numerous biologically active molecules.[1][2][3][4][5]
This guide provides a comparative analysis of the applications of this compound, contrasting its utility against alternative synthetic strategies. We will delve into specific applications, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its performance and strategic advantages.
The Strategic Advantage: A Versatile Chiral Synthon
The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The chlorine atom at the C3 position serves as a competent leaving group, allowing for the stereospecific introduction of a wide range of nucleophiles, including amines, thiols, and carbon nucleophiles. The Boc group ensures the stability of the pyrrolidine nitrogen under various reaction conditions and can be readily removed in a subsequent step.
Caption: General reaction scheme for the nucleophilic substitution of this compound.
Comparative Analysis: Synthesis of Chiral 3-Aminopyrrolidines
One of the most prominent applications of this compound is in the synthesis of chiral 3-aminopyrrolidine derivatives. These motifs are central to a variety of pharmaceutical agents, including DPP-4 inhibitors for diabetes and CCR5 antagonists for HIV.
Route A: Direct Amination of this compound
This approach involves the direct displacement of the chloride with an amine. The reaction is typically straightforward and proceeds with inversion of stereochemistry.
Alternative Route B: Reductive Amination of a Pyrrolidinone Precursor
An alternative strategy involves the asymmetric reduction of a pyrrolidinone followed by functional group manipulations to install the amine. This route often requires more steps and can present challenges in controlling stereoselectivity.
| Feature | Route A: Direct Amination | Alternative Route B: Reductive Amination |
| Starting Material | This compound | Pyrrolidinone derivative |
| Key Transformation | Nucleophilic Substitution | Asymmetric Reduction, Azide Formation, Reduction |
| Stereocontrol | High (inherent from starting material) | Dependent on chiral catalyst/reagent |
| Number of Steps | Typically 1-2 steps | Typically 3-5 steps |
| Overall Yield | Generally Good to Excellent | Variable, often lower due to multiple steps |
| Scalability | High | Can be challenging due to catalyst cost/loading |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate via Direct Amination
This protocol details a representative procedure for the synthesis of a key intermediate for various pharmaceutical candidates.
Materials:
-
This compound
-
Methylamine (40% in water)
-
Acetonitrile
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methylamine (3.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (R)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate.
Caption: Experimental workflow for the synthesis of a 3-aminopyrrolidine derivative.
Comparison with Other Chiral Pyrrolidine Building Blocks
While this compound is highly effective, other chiral pyrrolidine synthons are also commercially available and utilized in synthesis.
| Building Block | Key Feature | Common Applications | Comparison to Chloro-derivative |
| (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Hydroxyl group can be activated (e.g., mesylation, tosylation) or used in Mitsunobu reactions. | Synthesis of ethers, esters, and amines. | Often requires an additional activation step. The chloro-derivative is more directly reactive with nucleophiles. |
| (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Primary amine for direct coupling or derivatization. | Peptide synthesis, amide bond formation. | A downstream product of the chloro-derivative. Less versatile for introducing non-nitrogen nucleophiles.[6][7] |
| (S)-Proline | Readily available and inexpensive natural amino acid. | Organocatalysis, synthesis of various pyrrolidine-containing targets.[1] | Requires multiple steps to achieve 3-functionalization with the desired stereochemistry. |
Conclusion
This compound stands out as a highly efficient and versatile chiral building block for the synthesis of 3-substituted pyrrolidines. Its primary advantages lie in the direct and stereocontrolled introduction of a wide array of nucleophiles, often in a single synthetic step from a commercially available starting material. While alternative routes and building blocks exist, the direct amination pathway using the chloro-derivative frequently offers a more streamlined, scalable, and cost-effective approach for the synthesis of complex chiral pyrrolidine-containing molecules in drug discovery and development. The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale, and economic considerations. However, the robust performance and reliability of this compound solidify its position as a go-to reagent for the modern synthetic chemist.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. PMC - NIH. Available at: [Link]
-
Construction of Diverse Pyrrolidine-Based Skeletons through the Ag-Catalyzed Stereoselective Addition–Elimination Reaction of Azomethine Ylides with Nitroallyl Acetates. Organic Letters - ACS Publications. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. Available at: [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Pharmaffiliates. Available at: [Link]
-
New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ResearchGate. Available at: [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mastering Organic Synthesis with R-1-Boc-3-aminopyrrolidine: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with (R)-tert-Butyl 3-chloropyrrolidine-1-carboxylate. The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with established laboratory safety standards. Our approach is grounded in a conservative risk assessment, drawing from data on structurally similar compounds to establish a robust framework for safe handling.
Hazard Assessment: The Rationale Behind Precaution
This compound is a halogenated heterocyclic compound. While a specific, comprehensive toxicological profile may not be readily available, a risk assessment based on its structural components—a pyrrolidine ring, a chloro-substituent, and a tert-butyl carbamate protecting group—mandates a cautious approach.
-
Dermal and Ocular Hazard : Structurally related pyrrolidine compounds are known skin and eye irritants[1][2]. Chlorinated organic compounds can also cause skin irritation[3]. Therefore, direct contact with skin or eyes is likely to cause irritation or potential chemical burns.
-
Inhalation Hazard : Analogs such as tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride are known to cause respiratory irritation[2]. Vapors or aerosols, if generated, may be harmful if inhaled. All handling of solids and solutions should be performed in a controlled, ventilated environment.
-
Ingestion and Systemic Hazard : Many functionalized pyrrolidines and chlorinated reagents are classified as harmful or toxic if swallowed or absorbed through the skin[3][4].
Given these potential hazards, the primary safety principle is to minimize all routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls and meticulously selected Personal Protective Equipment (PPE).
Core Protective Measures: A Multi-Layered Defense
Effective protection relies on a hierarchy of controls. Engineering controls serve as the first and most critical line of defense, supplemented by carefully chosen PPE for direct personal protection.
Engineering Controls: Your Primary Safety Barrier
-
Chemical Fume Hood : All operations involving this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood[1][5]. This is the most effective way to control airborne levels of the chemical and prevent inhalation exposure[6].
-
Emergency Facilities : An eyewash station and a safety shower must be immediately accessible in the work area[1][5]. Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE selection must be deliberate and based on the specific tasks being performed.
-
Hand Protection : No single glove material protects against all chemicals[7].
-
Selection : Nitrile gloves are a common starting point for general chemical resistance. For extended work or direct handling, consider thicker gloves or consult the manufacturer's chemical resistance guide to select the most protective material for chlorinated organic compounds.
-
Technique : Double-gloving is strongly recommended. This practice provides a critical buffer, as the outer glove can be removed immediately after a splash or spill, protecting the inner glove and the user's skin. Always inspect gloves for any signs of degradation or perforation before use. Use proper removal techniques to avoid contaminating your skin.
-
-
Eye and Face Protection :
-
Standard Operations : At a minimum, ANSI Z87.1-compliant (or equivalent, like EN166) chemical splash goggles are mandatory[3][5]. These provide a seal around the eyes to protect against splashes and vapors.
-
Elevated Risk : When handling larger quantities (>50 g), working with heated solutions, or performing tasks with a higher splash potential, supplement goggles with a full-face shield[5][8]. A face shield protects the entire face from direct splashes[8].
-
-
Body Protection :
-
Lab Coat : A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is required for all laboratory work.
-
Chemical Apron : For procedures involving significant quantities of liquids or a high risk of splashing, wear a chemically resistant apron over the lab coat.
-
-
Respiratory Protection :
-
Primary Control : A properly functioning chemical fume hood should eliminate the need for routine respiratory protection[6].
-
Non-Routine/Emergency Situations : In the event of a large spill, a failure of ventilation, or if work must be performed outside a fume hood, a NIOSH-approved respirator is required[5]. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is appropriate[3][9]. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations[5].
-
Operational and Disposal Plans
A safe workflow encompasses preparation, handling, and disposal. The following step-by-step process integrates the use of PPE at every stage.
Step-by-Step PPE and Handling Protocol
-
Preparation :
-
Confirm the chemical fume hood is operational and the sash is at the indicated safe height.
-
Ensure an eyewash station and safety shower are unobstructed[5].
-
Prepare all necessary equipment and reagents within the fume hood to minimize time spent reaching in and out.
-
-
Donning PPE (in this order) :
-
Put on your lab coat.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of gloves.
-
Put on chemical splash goggles. Add a face shield if the procedure warrants it.
-
-
Handling the Chemical :
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
If weighing a solid, do so in the fume hood or in an enclosed balance.
-
Should any splash occur on the outer glove, carefully remove and dispose of it immediately, then replace it with a new one.
-
-
Doffing PPE (in this order to prevent contamination) :
-
Waste Disposal :
-
All contaminated materials, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.
-
Place solid waste in a designated, sealed waste container.
-
Collect liquid waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.
-
Summary & Visual Workflow
For clarity, the required PPE is summarized by task in the table below.
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not required with hood |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not required with hood |
| Reaction Workup | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Not required with hood |
| Large Spill Cleanup | Maximize Ventilation | Heavy-duty Chemical Gloves | Safety Goggles & Face Shield | Chemical Resistant Suit/Coveralls | Required (OV Respirator) |
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: A workflow for handling this compound.
References
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine.
- Sigma-Aldrich. (2024). Safety Data Sheet: (R)-(−)-3-Quinuclidinyl benzilate.
- Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl chloroacetate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- Fisher Scientific. (2015). Safety Data Sheet: Tert-Butyl Chloride.
- Occupational Safety and Health Administration (OSHA). (n.d.). N-VINYL-2-PYRROLIDONE.
- Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Fisher Scientific. (2021). Safety Data Sheet: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate.
- Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-3-hydroxypiperidine.
- YouTube. (2024). Chlorination safety.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate.
- 3M. (n.d.). Organic Solvents.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals.
- PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate.
- Capot Chemical. (2025). MSDS of tert-butyl (3R)-3-iodopyrrolidine-1-carboxylate.
- PubChem. (n.d.). tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride.
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- 2. tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride | C9H18ClNO2 | CID 163293402 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



